Product packaging for Evixapodlin(Cat. No.:CAS No. 2374856-75-2)

Evixapodlin

Cat. No.: B8144761
CAS No.: 2374856-75-2
M. Wt: 691.6 g/mol
InChI Key: OIIOPWHTJZYKIL-PMACEKPBSA-N
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Description

Evixapodlin is an orally available, small molecule inhibitor of the immunosuppressive ligand programmed cell death-1 ligand 1 (PD-L1;  cluster of differentiation 274;  CD274), with potential immune checkpoint inhibitory, anti-viral and antineoplastic activities. Upon administration, this compound specifically targets PD-L1 expressed on tumor cells preventing the binding and subsequent activation of its receptor, programmed cell death 1 (PD-1;  PDCD1;  CD279;  programmed death-1). This reverses T-cell inactivation caused by PD-L1/PD-1 signaling, increases T-cell expansion and enhances the cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response against PD-L1-expressing tumor cells. It may also enhance hepatitis B virus (HBV)-specific CD8+ T-cell function, thereby killing HBV-infected cells. PD-L1, a transmembrane protein expressed on activated T-cells, is overexpressed in some cancer types and plays a significant role in immune evasion by tumor cells. It is also upregulated in HBV-positive patients and contributes to immune dysfunction against HBV infection.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36Cl2N8O4 B8144761 Evixapodlin CAS No. 2374856-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-[[[5-[2-chloro-3-[2-chloro-3-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyrazin-2-yl]phenyl]phenyl]-3-methoxypyrazin-2-yl]methylamino]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N8O4/c1-47-33-27(15-37-13-19-9-11-29(45)41-19)39-17-25(43-33)23-7-3-5-21(31(23)35)22-6-4-8-24(32(22)36)26-18-40-28(34(44-26)48-2)16-38-14-20-10-12-30(46)42-20/h3-8,17-20,37-38H,9-16H2,1-2H3,(H,41,45)(H,42,46)/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIOPWHTJZYKIL-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1CNCC2CCC(=O)N2)C3=CC=CC(=C3Cl)C4=C(C(=CC=C4)C5=CN=C(C(=N5)OC)CNCC6CCC(=O)N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=CN=C1CNC[C@@H]2CCC(=O)N2)C3=CC=CC(=C3Cl)C4=C(C(=CC=C4)C5=CN=C(C(=N5)OC)CNC[C@@H]6CCC(=O)N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2374856-75-2
Record name Evixapodlin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374856752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EVIXAPODLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ1WH7GQ72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Evixapodlin: A Technical Guide to a Novel Small-Molecule PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evixapodlin (formerly GS-4224) is a potent, orally bioavailable small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). This document provides an in-depth technical overview of this compound, consolidating available preclinical and clinical data. It details the compound's unique mechanism of action, which involves the induction of PD-L1 dimerization, and presents its pharmacological profile through a series of structured data tables. Furthermore, this guide outlines the experimental methodologies employed in its evaluation and visualizes key biological pathways and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology and immunology, particularly those focused on the development of next-generation immune checkpoint inhibitors.

Introduction

The interaction between the programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance[1][2]. Monoclonal antibodies that block this interaction have revolutionized cancer treatment[3]. However, these large-molecule therapeutics are associated with limitations such as intravenous administration and potential for immune-related adverse events. Small-molecule inhibitors like this compound offer a promising alternative with the potential for oral administration and different safety profiles.

This compound is a symmetrical tetra-aryl small molecule that has demonstrated potent and selective inhibition of the PD-1/PD-L1 interaction. Its unique mechanism of inducing PD-L1 dimerization sets it apart from other inhibitors in development. This guide summarizes the key technical data and methodologies related to the preclinical and early clinical evaluation of this compound.

Mechanism of Action

This compound functions by binding to PD-L1 and inducing its dimerization on the cell surface. This homodimeric complex sterically hinders the binding of PD-1 to PD-L1, thereby preventing the downstream signaling that leads to T-cell exhaustion and immune suppression. This reactivation of T-cells allows the immune system to recognize and eliminate tumor cells[4]. The potency of this compound is dependent on the density of PD-L1 on the cell surface, with higher potency observed on cells with high PD-L1 expression.

Signaling Pathway

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of inhibition by this compound.

PD1_PDL1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer (Induced by this compound) PDL1->PDL1_dimer PD1 PD-1 PDL1->PD1 Interaction PDL1_dimer->PD1 Blocks Interaction SHP2 SHP-2 PD1->SHP2 Recruits Exhaustion T-Cell Exhaustion PD1->Exhaustion Leads to TCR TCR Activation T-Cell Activation TCR->Activation Blocked TCR->Activation Leads to SHP2->TCR Inhibits Signaling This compound This compound This compound->PDL1 Binds and Dimerizes MHC_Antigen MHC-Antigen MHC_Antigen->TCR Binding

PD-1/PD-L1 signaling and this compound's mechanism.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical assays.

Table 1: In Vitro Potency and Efficacy
Assay TypeMetricValueReference
PD-1/PD-L1 Protein-Protein InteractionIC500.213 nM[5][6][7][8][9]
NFAT-LUC Reporter AssayEC50103 nM[10]
3D Tumor Spheroid Co-culture Assay (Tumor Cell Killing)Average Potency12 ± 15 nM[1]
Table 2: Preclinical Pharmacokinetics (Single Intravenous Dose)
SpeciesDose (mg/kg)Bioavailability (%)CL (L/h/kg)t1/2 (h)Vss (L/kg)Reference
Rat1290.2891.5[10]
Dog1680.6710.73.2[10]
Cynomolgus Monkey1410.259.41.2[10]
Table 3: In Vivo Efficacy (Human PD-L1 expressing MC38 mouse colorectal tumor model)
TreatmentDose (mg/kg)Dosing ScheduleOutcomeReference
This compound25Not specifiedSuppressed tumor growth comparable to Durvalumab and Atezolizumab[10]
Durvalumab10Not specifiedSuppressed tumor growth[10]
Atezolizumab10Not specifiedSuppressed tumor growth[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and information available from the primary literature on this compound.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is designed to measure the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

  • Principle: The assay utilizes FRET (Förster Resonance Energy Transfer) between a donor (Europium cryptate) and an acceptor (d2) fluorophore. Tagged recombinant human PD-1 and PD-L1 proteins are used. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant human PD-1 protein (e.g., tagged with Fc)

    • Recombinant human PD-L1 protein (e.g., tagged with 6xHis)

    • Anti-Fc antibody labeled with Europium cryptate (donor)

    • Anti-6xHis antibody labeled with d2 (acceptor)

    • Assay buffer

    • 384-well low volume white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dispense a small volume (e.g., 2 µL) of each compound dilution into the wells of the 384-well plate.

    • Add the tagged PD-1 and PD-L1 proteins to the wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.

    • Add the HTRF detection reagents (anti-tag antibodies labeled with donor and acceptor fluorophores).

    • Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

PD-1/PD-L1 AlphaLISA Assay

This assay is another homogeneous, bead-based method to quantify the inhibition of the PD-1/PD-L1 interaction.

  • Principle: The assay employs two types of beads: Donor beads and Acceptor beads. One of the interacting proteins (e.g., PD-1) is biotinylated and captured by Streptavidin-coated Donor beads. The other protein (e.g., PD-L1) is tagged (e.g., with His-tag) and captured by anti-tag antibody-coated Acceptor beads. Upon protein-protein interaction, the beads are brought into close proximity. Excitation of the Donor beads with a laser at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. An inhibitor disrupts the protein interaction, leading to a decrease in the signal.

  • Materials:

    • Biotinylated recombinant human PD-1 protein

    • His-tagged recombinant human PD-L1 protein

    • Streptavidin-coated Donor beads

    • Anti-His-tag Acceptor beads

    • Assay buffer

    • 384-well white OptiPlates

    • AlphaLISA-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the biotinylated PD-1 and His-tagged PD-L1 proteins to the wells of the 384-well plate.

    • Add the this compound dilutions to the wells.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.

    • Add a mixture of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads to the wells under subdued light.

    • Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible reader.

    • Plot the signal intensity against the compound concentration to calculate the IC50 value.

Three-Dimensional Tumor Spheroid Co-culture Assay

This cell-based assay assesses the ability of an inhibitor to enhance T-cell-mediated killing of tumor cells in a more physiologically relevant 3D environment.

  • Principle: Tumor cells that express human PD-L1 are cultured to form 3D spheroids. These spheroids are then co-cultured with human T-cells. In the absence of an inhibitor, the PD-1/PD-L1 interaction leads to T-cell exhaustion and limited tumor cell killing. This compound blocks this interaction, restoring T-cell function and leading to increased lysis of the tumor spheroids.

  • Materials:

    • Human PD-L1-expressing tumor cell line (e.g., MDA-MB-231)

    • Human CD8+ T-cells

    • Culture medium

    • Ultra-low attachment 96-well plates

    • Live/dead cell imaging reagents (e.g., Calcein-AM and Ethidium Homodimer-1)

    • High-content imaging system

  • Procedure:

    • Seed the tumor cells in ultra-low attachment plates and culture for several days to allow for spheroid formation.

    • Isolate human CD8+ T-cells from healthy donors.

    • Once spheroids have formed, add the T-cells to the wells at a specific effector-to-target ratio.

    • Add serial dilutions of this compound or a control antibody (e.g., atezolizumab) to the co-culture.

    • Incubate the co-culture for a period of time (e.g., 72 hours).

    • Stain the spheroids with live/dead cell imaging reagents.

    • Image the spheroids using a high-content imaging system.

    • Quantify the area of live and dead cells within the spheroids to determine the percentage of tumor cell lysis.

    • Plot the percentage of lysis against the compound concentration to determine the potency.

Visualizations

Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow for the evaluation of a small-molecule PD-L1 inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assays Biochemical Assays (HTRF, AlphaLISA) Determine IC50 Cell_Based_Assays Cell-Based Assays (Reporter Assays, Target Occupancy) Determine EC50 Biochemical_Assays->Cell_Based_Assays Functional_Assays Functional Assays (Tumor Spheroid Co-culture) Assess T-cell mediated killing Cell_Based_Assays->Functional_Assays Candidate_Selection Candidate Selection (this compound) Functional_Assays->Candidate_Selection PK_Studies Pharmacokinetic Studies (Mouse, Rat, Dog) Determine Bioavailability, CL, t1/2 PD_Studies Pharmacodynamic Studies (Tumor Target Occupancy) PK_Studies->PD_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) Assess Tumor Growth Inhibition PD_Studies->Efficacy_Studies IND_Enabling_Studies IND-Enabling Studies Efficacy_Studies->IND_Enabling_Studies Lead_Identification Lead Identification (Small Molecule Library Screen) Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Biochemical_Assays Candidate_Selection->PK_Studies Clinical_Trials Clinical Trials IND_Enabling_Studies->Clinical_Trials

Preclinical workflow for a small-molecule PD-L1 inhibitor.

Clinical Development

A Phase 1b/2 clinical trial (NCT04049617) was initiated to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in participants with advanced solid tumors. The study was closed by the sponsor for business reasons before the dose expansion cohort was opened, and therefore, the recommended Phase 2 dose was not determined[11].

Conclusion

This compound is a novel, orally bioavailable small-molecule inhibitor of PD-L1 with a distinct mechanism of action involving the induction of PD-L1 dimerization. Preclinical data demonstrate its potent in vitro and in vivo activity, supporting its potential as a therapeutic agent in oncology. While its clinical development was discontinued, the data gathered on this compound provide valuable insights for the ongoing development of small-molecule immune checkpoint inhibitors. This technical guide serves as a consolidated resource to aid researchers and drug development professionals in understanding the profile of this unique compound and to inform future research in the field.

References

Small Molecule Inhibitors of PD-L1: A Technical Guide to a New Frontier in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. Monoclonal antibodies targeting the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), have demonstrated remarkable and durable clinical responses in a variety of malignancies.[1][2][3] However, antibody-based therapies are not without their limitations, which include high production costs, poor oral bioavailability, limited tumor penetration, and the potential for immune-related adverse events.[4][5][6][7] This has spurred the development of small molecule inhibitors targeting the PD-1/PD-L1 pathway, a promising therapeutic alternative that may overcome these challenges.[1][2][4] This technical guide provides an in-depth overview of the core aspects of small molecule PD-L1 inhibitors, including their mechanism of action, quantitative data on their efficacy, and the experimental protocols used for their characterization.

The PD-1/PD-L1 Signaling Pathway and Its Inhibition

The PD-1 receptor, expressed on the surface of activated T cells, plays a crucial role in down-regulating the immune system and promoting self-tolerance.[8][9] Its primary ligand, PD-L1, can be expressed on the surface of various cells, including tumor cells.[10][11] The engagement of PD-1 by PD-L1 transduces an inhibitory signal that suppresses T cell activation, proliferation, and cytokine production, ultimately leading to T cell "exhaustion" and allowing cancer cells to evade immune surveillance.[9][11][12]

Small molecule inhibitors of PD-L1 primarily function by disrupting the interaction between PD-1 and PD-L1, thereby restoring the anti-tumor immune response.[2][13] A key mechanism of action for many potent small molecule inhibitors, such as those developed by Bristol-Myers Squibb, involves inducing the dimerization of PD-L1.[4][14] This dimerization sequesters PD-L1 in a conformation that is incompetent to bind to PD-1, effectively blocking the inhibitory signal.[14]

PDL1_Signaling PD-1/PD-L1 Signaling and Inhibition by Small Molecules cluster_tumor Tumor Cell cluster_tcell T Cell cluster_inhibitor Mechanism of Small Molecule Inhibitor Tumor_PDL1 PD-L1 T_Cell_PD1 PD-1 Tumor_PDL1->T_Cell_PD1 Binds PDL1_Dimer PD-L1 Dimer (Inactive) Tumor_PDL1->PDL1_Dimer SHP2 SHP-2 T_Cell_PD1->SHP2 Recruits TCR TCR Activation T Cell Activation (Proliferation, Cytokine Release) TCR->Activation Activates CD28 CD28 CD28->Activation Co-stimulates SHP2->Activation Inhibits Exhaustion T Cell Exhaustion SHP2->Exhaustion Leads to SMI Small Molecule Inhibitor SMI->Tumor_PDL1 Binds to PDL1_Dimer->T_Cell_PD1 Blocks Binding

Caption: PD-1/PD-L1 signaling pathway and its disruption by a small molecule inhibitor.

Quantitative Assessment of Small Molecule PD-L1 Inhibitors

The potency of small molecule PD-L1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in binding assays and their dissociation constant (KD), which measures binding affinity. The following tables summarize publicly available data for some of the key small molecule PD-L1 inhibitors.

Table 1: In Vitro Potency of Selected Small Molecule PD-L1 Inhibitors

CompoundAssay TypeIC50 (nM)Binding Affinity (KD, nM)Reference(s)
BMS-1001HTRF--[12]
BMS-1166HTRF--[12]
A9HTRF0.933.64[15]
J29Biochemical Assay5.5-[16]
X14Biochemical Assay15.7314.62 (human), 392 (mouse)[16]
JBI-2174TR-FRET~1-[17]
AnidulafunginBio-layer Interferometry170,600 (A549 cells), 160,900 (LLC cells)76,900[4][7]
PyrviniumHTRF29,660-[5]
CRT5HTRF22,350-[5]
P053HTRF33,650-[5]
NSC149050Inhibition Assay~25,000 (at 50% inhibition)-[5]
NSC631535Inhibition Assay~15,000 (at 50% inhibition)-[5]

Note: HTRF (Homogeneous Time-Resolved Fluorescence) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are common biochemical assays to measure protein-protein interactions.

Experimental Protocols for Characterization

A robust pipeline of in vitro and in vivo assays is essential for the discovery and validation of novel small molecule PD-L1 inhibitors.

In Vitro Assays

1. PD-1/PD-L1 Binding Assays:

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is widely used to screen for compounds that disrupt the PD-1/PD-L1 interaction.[1]

    • Principle: Recombinant human PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., terbium cryptate) and an acceptor (e.g., d2), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. Small molecules that inhibit this interaction will lead to a decrease in the FRET signal.

    • General Protocol:

      • Add recombinant human PD-L1-His and PD-1-Fc to a microplate.

      • Add the test compound at various concentrations.

      • Add anti-His-terbium and anti-Fc-d2 antibodies.

      • Incubate to allow for binding.

      • Read the fluorescence at two different wavelengths (e.g., 665 nm and 620 nm) and calculate the HTRF ratio.

      • Determine the IC50 value by plotting the HTRF ratio against the compound concentration.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is another common method to assess the inhibition of PD-1/PD-L1 binding.[18][19][20]

    • Principle: One of the proteins (e.g., PD-L1) is coated on a microplate. The other protein (e.g., PD-1) is added along with the test compound. The amount of bound PD-1 is then detected using a specific antibody conjugated to an enzyme that produces a colorimetric signal.

    • General Protocol:

      • Coat a 96-well plate with recombinant human PD-L1.

      • Block non-specific binding sites.

      • Add the test compound and biotinylated recombinant human PD-1.

      • Incubate to allow for binding.

      • Add streptavidin-HRP (horseradish peroxidase).

      • Add a chromogenic substrate (e.g., TMB).

      • Stop the reaction and measure the absorbance at 450 nm.

2. Cell-Based Assays:

  • PD-1/PD-L1 Blockade Bioassay: This assay measures the ability of a small molecule to restore T cell signaling that is suppressed by PD-L1.[12]

    • Principle: Jurkat T cells engineered to express a luciferase reporter gene under the control of the NFAT (nuclear factor of activated T-cells) response element are co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator. The binding of PD-L1 to PD-1 on the Jurkat cells inhibits TCR signaling and reduces luciferase expression. An effective inhibitor will block this interaction and restore luciferase activity.

    • General Protocol:

      • Seed PD-L1 expressing cells (e.g., CHO-K1) in a 96-well plate.

      • Add the test compound.

      • Add Jurkat-PD-1-NFAT-luciferase cells.

      • Incubate to induce reporter gene expression.

      • Add a luciferase substrate and measure luminescence.

  • T Cell Co-culture and Cytokine Release Assay: This assay assesses the functional consequence of PD-L1 inhibition on primary T cells.[15]

    • Principle: Tumor cells expressing PD-L1 are co-cultured with human T cells. The inhibitor is added to the co-culture, and the restoration of T cell effector functions, such as the production of interferon-gamma (IFN-γ), is measured.

    • General Protocol:

      • Co-culture human T cells with a PD-L1-positive tumor cell line (e.g., Hep3B/OS-8/hPD-L1).

      • Add the test compound at various concentrations.

      • Incubate for a specified period (e.g., 72 hours).

      • Collect the supernatant and measure the concentration of IFN-γ using ELISA.

In Vivo Assays
  • Syngeneic Mouse Tumor Models: These models are crucial for evaluating the in vivo efficacy and mechanism of action of small molecule PD-L1 inhibitors.[21]

    • Principle: A mouse cancer cell line that is syngeneic to a particular mouse strain (e.g., MC38 in C57BL/6 mice) is implanted into the mice. Once tumors are established, the mice are treated with the small molecule inhibitor, and tumor growth is monitored. The immune-mediated anti-tumor effects can be confirmed by analyzing the tumor microenvironment for infiltrating immune cells.

    • General Protocol:

      • Implant tumor cells subcutaneously into immunocompetent mice.

      • When tumors reach a palpable size, randomize the mice into treatment and control groups.

      • Administer the small molecule inhibitor (e.g., orally) according to a defined schedule.

      • Measure tumor volume regularly.

      • At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to quantify tumor-infiltrating lymphocytes (e.g., CD8+ T cells) and immunohistochemistry to assess the expression of immune markers.[7][21]

Experimental_Workflow Experimental Workflow for Small Molecule PD-L1 Inhibitor Discovery cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Start Compound Library HTS High-Throughput Screening (e.g., HTRF, ELISA) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt Active Compounds In_Vitro_Val In Vitro Validation Lead_Opt->In_Vitro_Val In_Vivo_Val In Vivo Validation In_Vitro_Val->In_Vivo_Val Binding_Assay Binding Affinity (e.g., SPR, ITC) In_Vitro_Val->Binding_Assay Cell_Assay Cell-Based Functional Assays (e.g., Reporter, Co-culture) In_Vitro_Val->Cell_Assay ADME_Tox ADME/Tox Profiling In_Vitro_Val->ADME_Tox Candidate Clinical Candidate In_Vivo_Val->Candidate PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Val->PK_PD Efficacy Efficacy in Syngeneic Mouse Tumor Models In_Vivo_Val->Efficacy Tox Toxicology Studies In_Vivo_Val->Tox

Caption: A typical experimental workflow for the discovery and validation of small molecule PD-L1 inhibitors.

Conclusion

Small molecule inhibitors of PD-L1 represent a promising and rapidly evolving class of cancer immunotherapeutics.[1] They offer several potential advantages over monoclonal antibodies, including oral bioavailability and improved tumor penetration.[4][6][7] The development of these inhibitors is driven by a deep understanding of the PD-1/PD-L1 signaling pathway and is reliant on a suite of sophisticated in vitro and in vivo assays to identify and validate potent drug candidates. As our knowledge of the structural and mechanistic basis of PD-L1 inhibition by small molecules continues to grow, we can anticipate the emergence of novel and effective oral immunotherapies for a wide range of cancers.

References

Evixapodlin: A Deep Dive into Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (formerly GS-4224) is an orally bioavailable, small molecule inhibitor of the programmed death-ligand 1 (PD-L1).[1] This technical guide provides a comprehensive overview of the key preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented to facilitate further research and development of this novel immuno-oncology agent.

Core Mechanism of Action

This compound functions by binding directly to PD-L1, inducing its dimerization and thereby sterically hindering its interaction with the programmed cell death protein 1 (PD-1) receptor on T cells.[1] This blockade of the PD-1/PD-L1 axis reinvigorates suppressed T-cell activity, leading to enhanced anti-tumor immunity. The potency of this compound is directly proportional to the density of PD-L1 on the surface of target cells.[1]

cluster_0 T-Cell cluster_1 Tumor Cell PD-1 PD-1 T-Cell Inhibition T-Cell Inhibition PD-1->T-Cell Inhibition Suppresses PD-L1 PD-L1 PD-L1->PD-1 Inhibition This compound This compound This compound->PD-L1 Binds & Dimerizes T-Cell Activation T-Cell Activation This compound->T-Cell Activation Leads to

Caption: Mechanism of Action of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Activity
ParameterValueCell/Assay SystemReference
IC₅₀ (PD-1/PD-L1 Interaction)0.213 nMProtein-protein interaction assay[2][3][4]
EC₅₀ (NFAT-LUC Assay)103 nMNFAT-LUC reporter assay[5]
EC₅₀ (Target Occupancy)4 nMPD-L1-expressing MDA-MB-231 cells[5]
EC₅₀ (Target Occupancy)11 nMPD-L1-high expressing cells[5]
Tumor Cell Killing Potency 12 ± 15 nM3D tumor spheroid co-culture[1]
Cytotoxicity (CC₅₀) 13.1 µMMT-4 cells[5]
Table 2: In Vivo Efficacy in Murine Model
ParameterValueAnimal ModelReference
Target Occupancy >90%MC38 tumor-bearing C57BL/6 mice (at 25 mg/kg)[1][3]
Tumor Growth Inhibition 49% - 55%MC38 tumor-bearing C57BL/6 mice (at 25 mg/kg)[1]
Table 3: Pharmacokinetic Parameters in Animal Models
SpeciesBioavailabilityBlood Clearance (L/h/kg)Half-life (h)Volume of Distribution (Vss, L/kg)Reference
Rat 29%0.2891.5[5]
Dog 68%0.6710.73.2[5]
Cynomolgus Monkey 41%0.259.41.2[5]
Table 4: Pharmacokinetic Parameters in Human PD-L1 Expressing MC38 Mouse Model
Dose (q.d.)AUC (0-24h) (µM·h)Cmax (µM)Reference
1 mg/kg 4.90.41[5]
10 mg/kg 18.63.2[5]
50 mg/kg 15215.9[5]
Table 5: Hepatic Clearance
SpeciesClearance (L/h/kg)Reference
Rat 1.7[5]
Dog 0.86[5]
Cynomolgus Monkey 0.66[5]
Human 0.3[5]

Experimental Protocols

In Vitro 3D Tumor Spheroid Co-culture Assay
  • Objective: To assess the in vitro anti-tumor activity of this compound.

  • Methodology:

    • Human CD8+ T cells were isolated from HLA-A2+ donors.

    • GFP-expressing HLA-A2+ MDA-MB-231 breast carcinoma cells were used to form tumor spheroids.

    • The CD8+ T cells were co-cultured with the tumor spheroids in the presence of varying concentrations of this compound.

    • Tumor cell killing was quantified, and the potency of this compound was determined.[1]

    • Supernatants were collected to measure IFN-γ and granzyme B levels as indicators of T-cell activation.[1]

Start Start Form MDA-MB-231 Spheroids Form MDA-MB-231 Spheroids Start->Form MDA-MB-231 Spheroids Isolate Human CD8+ T-cells Isolate Human CD8+ T-cells Start->Isolate Human CD8+ T-cells Co-culture with CD8+ T-cells Co-culture with CD8+ T-cells Form MDA-MB-231 Spheroids->Co-culture with CD8+ T-cells Add this compound (dose-response) Add this compound (dose-response) Co-culture with CD8+ T-cells->Add this compound (dose-response) Isolate Human CD8+ T-cells->Co-culture with CD8+ T-cells Incubate Incubate Add this compound (dose-response)->Incubate Quantify Tumor Cell Killing Quantify Tumor Cell Killing Incubate->Quantify Tumor Cell Killing Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Determine Potency (EC50) Determine Potency (EC50) Quantify Tumor Cell Killing->Determine Potency (EC50) Measure IFN-γ & Granzyme B Measure IFN-γ & Granzyme B Collect Supernatant->Measure IFN-γ & Granzyme B End End Determine Potency (EC50)->End

Caption: In Vitro 3D Co-culture Workflow.

In Vivo Murine Tumor Model
  • Objective: To evaluate the in vivo anti-tumor efficacy and target occupancy of this compound.

  • Methodology:

    • Human PD-L1-overexpressing murine MC38 colorectal tumor cells were subcutaneously implanted into the right flank of female C57BL/6 mice.[1]

    • When tumors reached a mean volume of approximately 50 mm³, mice were randomized into treatment groups.[1]

    • This compound was administered via intraperitoneal injection.[1][3]

    • Tumor growth was monitored by caliper measurement.[1]

    • For target occupancy assessment, tumors were harvested and dissociated into single-cell suspensions.

    • The cell suspensions were stained with antibodies for cell lineage markers and free human PD-L1 and analyzed by flow cytometry.[1]

Start Start Implant HuMC38 Cells in Mice Implant HuMC38 Cells in Mice Start->Implant HuMC38 Cells in Mice Allow Tumor Growth (~50mm³) Allow Tumor Growth (~50mm³) Implant HuMC38 Cells in Mice->Allow Tumor Growth (~50mm³) Randomize Mice into Groups Randomize Mice into Groups Allow Tumor Growth (~50mm³)->Randomize Mice into Groups Administer this compound (i.p.) Administer this compound (i.p.) Randomize Mice into Groups->Administer this compound (i.p.) Monitor Tumor Growth (Calipers) Monitor Tumor Growth (Calipers) Administer this compound (i.p.)->Monitor Tumor Growth (Calipers) Harvest Tumors for TO Harvest Tumors for TO Administer this compound (i.p.)->Harvest Tumors for TO Assess Efficacy Assess Efficacy Monitor Tumor Growth (Calipers)->Assess Efficacy Dissociate Tumors Dissociate Tumors Harvest Tumors for TO->Dissociate Tumors Stain for PD-L1 & Lineage Markers Stain for PD-L1 & Lineage Markers Dissociate Tumors->Stain for PD-L1 & Lineage Markers Flow Cytometry Analysis Flow Cytometry Analysis Stain for PD-L1 & Lineage Markers->Flow Cytometry Analysis Determine Target Occupancy Determine Target Occupancy Flow Cytometry Analysis->Determine Target Occupancy End End Determine Target Occupancy->End Assess Efficacy->End

Caption: In Vivo Murine Tumor Model Workflow.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective oral inhibitor of the PD-1/PD-L1 pathway. It exhibits significant in vitro and in vivo anti-tumor activity, comparable to that of the approved anti-PD-L1 antibody atezolizumab.[1] The favorable pharmacokinetic profile across multiple species supports its development as a convenient, orally administered immunotherapy agent. These findings have provided a strong rationale for the clinical evaluation of this compound in patients with advanced solid tumors.[1][6]

References

Evixapodlin for Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (GS-4224) is an investigational, orally bioavailable, small-molecule inhibitor of the programmed cell death-1 ligand 1 (PD-L1).[1] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies. It is intended to serve as a resource for researchers and drug development professionals in the field of cancer immunotherapy.

Core Concepts

This compound represents a novel approach to checkpoint inhibition by targeting PD-L1, a key immune checkpoint protein that cancer cells often exploit to evade the host immune system. Unlike monoclonal antibodies, its small-molecule nature offers the potential for oral administration, which could provide greater convenience and dosing flexibility for patients.[1]

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C34H36Cl2N8O4[2]
Molecular Weight 691.61 g/mol [1]
CAS Number 2374856-75-2[2]
Synonyms GS-4224, PD-1/PD-L1-IN 7[2]

Mechanism of Action

This compound functions by binding to PD-L1 and inducing its dimerization.[1] This dimerization prevents the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells. The blockade of the PD-1/PD-L1 signaling pathway reinvigorates suppressed T-cells, leading to enhanced anti-tumor immunity.[1]

cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell cluster_this compound This compound Action Tumor Cell Tumor Cell PDL1 PD-L1 PDL1_dimer PD-L1 Dimer PDL1->PDL1_dimer Induces Dimerization T-Cell T-Cell PD1 PD-1 TCR TCR PD1->TCR Inhibits T-Cell Activation T-Cell Activation TCR->T-Cell Activation Leads to This compound This compound This compound->PDL1 Binds to PDL1_dimer->PD1 Blocks Interaction Tumor Cell Killing Tumor Cell Killing T-Cell Activation->Tumor Cell Killing Results in

This compound's Mechanism of Action

Preclinical Data

In Vitro Activity
ParameterValueCell Line/AssayReference
PD-1/PD-L1 Interaction IC50 0.213 nMHTRF Assay[2]
NFAT-LUC EC50 103 nMNFAT-LUC Reporter Assay
Target Occupancy EC50 4 nMMDA-MB-231 cells
Potency in PD-L1-high cells EC50 11 nMPD-L1-high expressing cells

This compound has demonstrated potent inhibition of the human PD-1/PD-L1 interaction.[2] Cellular assays have confirmed its ability to activate T-cells in a dose-dependent manner.[3]

In Vivo Animal Models

In a human PD-L1 expressing MC38 mouse colorectal tumor model, this compound significantly inhibited tumor growth.[2]

Treatment GroupDoseTumor Growth InhibitionReference
This compound 25 mg/kg49% - 55%[1]
Atezolizumab 10 mg/kg49% - 55%[1]

This compound treatment resulted in over 90% target occupancy on tumor cells.[2]

Pharmacokinetics in Animals
SpeciesBioavailability (1 mg/kg i.v.)Blood Clearance (L/h/kg)Half-life (h)
Rat 29%0.289
Dog 68%0.6710.7
Cynomolgus Monkey 41%0.259.4

Clinical Data

Phase 1 Study (NCT04049617)

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors.[1] The study was terminated due to a sponsor decision and the Phase 2 portion was not conducted.[4]

Key Findings:

  • Safety and Tolerability: this compound was well-tolerated at doses ranging from 400 mg to 1500 mg once daily.[1]

  • Pharmacokinetics: A dose-dependent increase in plasma exposure was observed.[1]

  • Pharmacodynamics: Treatment with this compound led to a reduction in free PD-L1 on peripheral blood T-cells, an increase in the proliferation marker Ki67 in PD-1 positive T-cells, and an elevation of plasma cytokines and chemokines, consistent with on-target activity.[1][5]

Experimental Protocols

PD-L1 Dimerization Assay (NanoBiT)

This assay utilizes a split-luciferase system to quantify protein-protein interactions in live cells.

Protocol:

  • Express PD-L1 fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc luciferase in an appropriate cell line.

  • Seed the cells in a 96-well plate.

  • Add varying concentrations of this compound to the cells.

  • Incubate for a specified period.

  • Add the Nano-Glo® Live Cell Assay System substrate.

  • Measure luminescence using a plate reader. An increase in luminescence indicates this compound-induced dimerization of PD-L1.

cluster_workflow NanoBiT Assay Workflow start Start transfection Transfect cells with PD-L1-LgBiT and PD-L1-SmBiT start->transfection seeding Seed cells in 96-well plate transfection->seeding treatment Add this compound seeding->treatment incubation Incubate treatment->incubation substrate Add Nano-Glo substrate incubation->substrate measurement Measure luminescence substrate->measurement end End measurement->end

References

Evixapodlin: A Technical Guide to a Novel Oral PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evixapodlin (formerly GS-4224) is a first-in-class, orally bioavailable, small molecule inhibitor of the programmed cell death ligand 1 (PD-L1).[1][2] Developed by Gilead Sciences, this symmetrical tetra-aryl compound presents a unique mechanism of action, inducing the dimerization of PD-L1 to block its interaction with the PD-1 receptor, thereby reactivating anti-tumor immunity.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in the field of cancer immunotherapy.

Discovery and Rationale

The development of immune checkpoint inhibitors (ICIs), particularly monoclonal antibodies targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, the intravenous administration and potential for immune-related adverse events associated with antibody therapies created a need for alternative treatment modalities.[1] The pursuit of an oral small molecule inhibitor offered the promise of greater convenience for patients and more flexible management of toxicities.[1]

Gilead Sciences disclosed the discovery of this compound (GS-4224) following a process that identified small molecules with very long off-rates compared to known macrocyclic antibodies.[4] The optimization of a tetra-aryl lead compound led to the identification of this compound as a potent and selective PD-L1 inhibitor.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Alternate Names GS-4224, OX-4224[5][6]
Chemical Class Symmetrical tetra-aryl small molecule[1]
Molecular Weight 691.6 g/mol [1]
Mechanism of Action PD-L1 Dimerization and PD-1/PD-L1 Interaction Inhibitor[1][3]

Mechanism of Action

This compound employs a novel mechanism distinct from antibody-based checkpoint inhibitors. It binds specifically to two PD-L1 molecules, inducing their homodimerization.[1][3] This dimerization sterically hinders the binding of PD-L1 to its cognate receptor, PD-1, on T-cells.[1] The blockade of this critical immune checkpoint reverses T-cell inhibition, leading to enhanced T-cell activation and subsequent tumor cell lysis.[1][2] A key characteristic of this compound is that its potency is directly proportional to the density of PD-L1 on the cell surface, allowing for selective engagement with PD-L1-high cells.[1][2]

Signaling Pathways

The PD-1/PD-L1 axis is a crucial negative regulator of T-cell function. In the tumor microenvironment, activated T-cells release cytokines such as interferon-gamma (IFN-γ).[7] IFN-γ can, in turn, upregulate the expression of PD-L1 on tumor cells through the JAK/STAT signaling pathway, creating an adaptive immune resistance mechanism.[8][9][10] By blocking the PD-1/PD-L1 interaction, this compound effectively disrupts this negative feedback loop.

cluster_IFN_Pathway IFN-γ Signaling T_Cell Activated T-Cell Tumor_Cell Tumor Cell T_Cell->Tumor_Cell IFNGR IFN-γ Receptor T_Cell->IFNGR Secretes IFN-γ JAK JAK1/JAK2 IFNGR->JAK Activates STAT STAT1/STAT3 JAK->STAT Phosphorylates IRF1 IRF1 STAT->IRF1 Activates PDL1_Gene PD-L1 Gene Transcription IRF1->PDL1_Gene Induces PDL1 PD-L1 PDL1_Gene->PDL1 Upregulates Expression on Tumor Cell PD1 PD-1 T_Cell_Inhibition T-Cell Inhibition PD1->T_Cell_Inhibition Leads to PDL1->PD1 Binds

Diagram 1: IFN-γ-mediated upregulation of PD-L1 and subsequent T-cell inhibition.

cluster_Inhibition Inhibition of PD-1/PD-L1 Interaction This compound This compound PDL1_1 PD-L1 This compound->PDL1_1 PDL1_2 PD-L1 This compound->PDL1_2 PDL1_Dimer PD-L1 Dimer PDL1_1->PDL1_Dimer Induces Dimerization PDL1_2->PDL1_Dimer Induces Dimerization PD1 PD-1 PDL1_Dimer->PD1 Blocks Interaction T_Cell_Activation T-Cell Activation PD1->T_Cell_Activation Restores

Diagram 2: this compound's mechanism of action via PD-L1 dimerization.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent activity in a variety of in vitro assays. It effectively inhibits the human PD-1/PD-L1 protein-protein interaction and shows target occupancy in human cancer cell lines.[4][5] Its activity is enhanced in cells with higher PD-L1 expression, underscoring its selective engagement mechanism.[4]

Table 2: In Vitro Activity of this compound

AssayMetricValueReference(s)
PD-1/PD-L1 InteractionIC₅₀0.213 nM[5]
Target Occupancy (MDA-MB-231 cells)EC₅₀4 nM[4]
Target Occupancy (PD-L1 high cells)EC₅₀11 nM[4]
T-Cell Mediated Tumor KillingEC₅₀12 ± 15 nM[1]
In Vivo Pharmacokinetics and Efficacy

Preclinical studies in animal models established the oral bioavailability and pharmacokinetic profile of this compound.[4] In a human PD-L1-expressing MC38 mouse tumor model, this compound demonstrated significant tumor growth inhibition, comparable to the anti-PD-L1 antibody atezolizumab.[1][4]

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species (1 mg/kg IV)

SpeciesBioavailabilityBlood Clearance (L/h/kg)Half-life (h)Vol. of Distribution (Vss, L/kg)Reference(s)
Rat 29%0.289.01.5[4]
Dog 68%0.6710.73.2[4]
Cynomolgus Monkey 41%0.259.41.2[4]

Table 4: In Vivo Pharmacokinetics of this compound in a Human PD-L1 Expressing Mouse Model (Once Daily Dosing)

Dose (mg/kg)Cₘₐₓ (µM)AUC₀₋₂₄ (µM·h)Reference(s)
1 0.414.9[4]
10 3.218.6[4]
50 15.9152[4]

Clinical Development

A Phase 1, open-label, dose-escalation study (NCT04049617) was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors.[1][11]

Table 5: Summary of Phase 1 Clinical Trial (NCT04049617) Design

ParameterDescriptionReference(s)
Study Design Open-label, multicenter, sequential dose-escalation (3+3 design)[1]
Population 18 patients with advanced solid tumors refractory to standard therapy[1][11]
Dose Cohorts 400 mg, 700 mg, 1000 mg, and 1500 mg once daily (QD)[1]
Primary Objectives Characterize safety and tolerability; determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D)[11]

The study showed that this compound was well-tolerated at doses up to 1500 mg QD, with no dose-limiting toxicities observed.[12] Dose-proportional increases in plasma exposure were seen, and pharmacokinetic data supported once-daily dosing.[12] On-target biomarker activity was confirmed, including engagement of PD-L1 and induction of immune-related pharmacodynamic responses.[2] However, no objective responses were observed in the 18 patients treated.[12] The study was discontinued by Gilead for business reasons in favor of a more advanced asset.[1][11] Subsequently, OmRx Oncology has licensed this compound (renaming it OX-4224) and initiated a Phase 2 trial in non-small cell lung cancer (NSCLC).[6][13]

Detailed Experimental Protocols

PD-L1 Dimerization Assay

This assay quantifies the ability of this compound to induce PD-L1 dimerization.[1]

  • Cell Line Engineering: Engineer cells to express PD-L1 fused to two different subunits of a reporter enzyme (e.g., luciferase).

  • Compound Treatment: Treat the engineered cells with varying concentrations of this compound.

  • Dimerization and Signal Generation: If this compound induces PD-L1 dimerization, the enzyme subunits are brought into close proximity, forming a functional enzyme.

  • Signal Detection: Add a cell-permeable substrate for the enzyme and measure the resulting luminescent signal. The signal intensity is proportional to the extent of PD-L1 dimerization. A control cell line expressing PD-L2 is used to confirm selectivity.[1]

In Vitro T-Cell Mediated Tumor Lysis Assay

This protocol assesses the ability of this compound to enhance T-cell killing of tumor cells.[1]

  • Cell Culture: Co-culture human CD8+ T-cells from an HLA-A2+ donor with GFP-expressing, HLA-A2+ MDA-MB-231 breast carcinoma cells to form three-dimensional tumor spheroids.

  • Treatment: Add serial dilutions of this compound or a control antibody (e.g., atezolizumab) to the co-culture.

  • Incubation: Incubate the co-culture for a specified period (e.g., 72 hours) to allow for T-cell-mediated killing.

  • Data Acquisition: Measure the reduction in the GFP signal, which corresponds to the lysis of the tumor cells.

  • Analysis: Normalize the tumor lysis data to the positive control (atezolizumab) to determine the potency (EC₅₀) and maximum efficacy of this compound.[1]

start Start coculture Co-culture CD8+ T-Cells and GFP+ Tumor Cells (form spheroids) start->coculture treat Add this compound or Control Antibody (e.g., Atezolizumab) coculture->treat incubate Incubate for 72 hours treat->incubate measure Measure Reduction in GFP Signal incubate->measure analyze Normalize to Control Calculate EC50 and Maximal Lysis measure->analyze end End analyze->end

Diagram 3: Experimental workflow for the in vitro tumor lysis assay.
Clinical Target Occupancy (TO) Assay

This protocol measures the extent to which this compound binds to its target (PD-L1) on peripheral immune cells from patients.[1]

  • Sample Collection: Collect heparinized whole blood samples from patients at various time points during treatment.

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll density gradient centrifugation.

  • Cryopreservation: Cryopreserve isolated PBMCs for batched analysis.

  • Staining: Thaw cells and stain with a cocktail of fluorescently labeled antibodies to identify T-cell subsets (e.g., CD3, CD4, CD8) and to detect the amount of free (unbound) PD-L1 on the cell surface. A viability dye is included to exclude dead cells.

  • Control: A replicate sample is pre-treated with a saturating concentration of an unlabeled PD-L1 blocking antibody to serve as a positive control for 100% target occupancy.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the level of free PD-L1 on specific T-cell populations, and calculate target occupancy relative to pre-dose levels and the positive control.

start Start: Patient Blood Draw isolate Isolate PBMCs via Ficoll Gradient start->isolate cryo Cryopreserve Cells isolate->cryo thaw Thaw and Prepare Cells for Staining cryo->thaw stain Stain with Antibody Cocktail (T-Cell Markers + Free PD-L1 Ab) thaw->stain control Prepare Control Sample (Pre-treat with blocking Ab) thaw->control acquire Acquire Data on Flow Cytometer stain->acquire control->acquire analyze Analyze Data: Quantify Free PD-L1 Calculate Target Occupancy acquire->analyze end End: Report TO% analyze->end

Diagram 4: Experimental workflow for the clinical target occupancy assay.

Conclusion and Future Directions

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of PD-L1 with a unique dimerization-based mechanism of action. Preclinical data demonstrated promising anti-tumor activity comparable to approved antibody therapies.[1] While the initial Phase 1 study in advanced solid tumors did not show objective responses and was halted by the sponsor, the compound was well-tolerated and showed clear evidence of on-target pharmacodynamic activity.[2][12] The continued development of this compound (as OX-4224) by OmRx Oncology in a Phase 2 trial for NSCLC highlights the continued interest in this molecule and the potential for oral small molecule checkpoint inhibitors to offer a valuable alternative in the cancer immunotherapy landscape.[6][13] Further research will be critical to identify the patient populations and potential combination strategies where this compound may provide the most significant clinical benefit.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Evixapodlin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (also known as GS-4224) is an orally bioavailable, small molecule inhibitor of the programmed cell death-1 ligand 1 (PD-L1).[1] It functions by binding to PD-L1, inducing its dimerization, and thereby blocking its interaction with the programmed cell death protein 1 (PD-1).[1] This action reverses T-cell inhibition and enhances anti-tumor immunity.[1] Preclinical studies have demonstrated that this compound's potency is dependent on the density of PD-L1 on the cell surface, with higher efficacy observed in cells with high PD-L1 expression.[1] In vivo studies have shown that this compound can inhibit tumor growth in mouse models, with efficacy comparable to approved anti-PD-L1 antibodies like atezolizumab.[1][2]

These application notes provide detailed protocols for in vivo studies of this compound based on published preclinical data, to guide researchers in the evaluation of its anti-tumor activity.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells often upregulate PD-L1 to engage with PD-1 on activated T-cells, leading to the suppression of the anti-tumor immune response. This compound disrupts this interaction, restoring T-cell function and promoting tumor cell killing.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition Inhibition PD1->Inhibition Suppresses TCR TCR Activation T-Cell Activation TCR->Activation Promotes Inhibition->Activation Blocks This compound This compound This compound->PDL1 Binds & Dimerizes

Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.

In Vivo Antitumor Activity Protocol: Murine Syngeneic Tumor Model

This protocol outlines an in vivo study to evaluate the antitumor efficacy of this compound in a human PD-L1 expressing murine colorectal cancer model.[1][3][4]

1. Cell Line and Animal Model

  • Cell Line: Human PD-L1-overexpressing murine MC38 colorectal tumor cells (HuMC38).[1]

  • Animal Model: Female C57BL/6 mice.[1][4]

2. Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor_Implantation Implant HuMC38 cells subcutaneously Tumor_Growth Monitor tumor growth Tumor_Implantation->Tumor_Growth Randomization Randomize mice when tumors reach ~50 mm³ Tumor_Growth->Randomization Treatment_Groups Administer treatment: - Vehicle Control - this compound (10, 25, 50 mg/kg) - Atezolizumab (10 mg/kg) Randomization->Treatment_Groups Daily_Treatment Daily intraperitoneal injections for 6 days Treatment_Groups->Daily_Treatment Tumor_Measurement Monitor tumor growth by caliper measurement Daily_Treatment->Tumor_Measurement Target_Occupancy Assess PD-L1 target occupancy by flow cytometry Tumor_Measurement->Target_Occupancy Endpoint Endpoint analysis Target_Occupancy->Endpoint

References

Evixapodlin Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (also known as GS-4224) is a potent and orally bioavailable small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway.[1][2] It functions by binding to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor on T-cells.[1] This action reverses T-cell inhibition, leading to enhanced anti-tumor immune responses.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

This compound targets the interaction between PD-1 on activated T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T-cell, leading to T-cell exhaustion and allowing the tumor to evade the host immune system. This compound physically blocks this interaction, thereby restoring T-cell activity against cancer cells.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation Blocks This compound This compound This compound->PDL1 Binds & Blocks

This compound blocks the PD-1/PD-L1 interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Potency of this compound

ParameterValueCell Line/AssayReference
IC50 (PD-1/PD-L1 Interaction)0.213 nMBiochemical Assay[3][4][5]
EC50 (Target Occupancy, High PD-L1)11 ± 3 nMA549[1]
EC50 (Target Occupancy, Low PD-L1)92 ± 30 nMA549[1]
Average Potency (Tumor Cell Killing)12 ± 15 nMMDA-MB-231 co-culture[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell LineRecommended Concentration RangeIncubation Time
PD-L1 Target OccupancyA549, Primary T-cells1 nM - 1 µM24-48 hours
T-cell Mediated Tumor LysisMDA-MB-231, other tumor lines1 nM - 1 µM5-6 days
T-cell Activation (Cytokine Release)PBMC co-culture10 nM - 1 µM72 hours
Cell ViabilityVarious Cancer Cell Lines10 nM - 10 µM48-72 hours

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.6916 mg of this compound (MW: 691.6 g/mol ) in 1 mL of DMSO.[1]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

PD-L1 Target Occupancy Assay by Flow Cytometry

This protocol is designed to quantify the binding of this compound to cell surface PD-L1.

Target_Occupancy_Workflow start Seed and Culture Cells (e.g., A549) induce Induce PD-L1 Expression (optional, with IFN-γ) start->induce treat Treat with this compound Dose Range induce->treat stain Stain for Free PD-L1 (e.g., PE-conjugated anti-PD-L1) treat->stain analyze Analyze by Flow Cytometry stain->analyze end Calculate EC50 for Target Occupancy analyze->end

Workflow for PD-L1 Target Occupancy Assay.

Materials:

  • A549 cells (or other cell line of interest)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant Human IFN-γ

  • This compound stock solution

  • Phycoerythrin (PE)-conjugated anti-human PD-L1 antibody

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • 96-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • PD-L1 Induction (Optional): To assess potency based on PD-L1 expression levels, treat cells with varying concentrations of IFN-γ for 48 hours. For low PD-L1 expression, use 60 pg/mL IFN-γ; for high PD-L1 expression, use 20 ng/mL IFN-γ.[1]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the IFN-γ containing medium and add the this compound dilutions to the cells. Incubate for 24 to 48 hours.

  • Staining:

    • Harvest cells using a gentle cell dissociation solution.

    • Wash cells once with flow cytometry buffer.

    • Resuspend cells in the PE-conjugated anti-human PD-L1 antibody diluted in flow cytometry buffer.

    • Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry:

    • Wash cells twice with flow cytometry buffer.

    • Resuspend cells in an appropriate volume of flow cytometry buffer for analysis.

    • Acquire data on a flow cytometer, measuring the PE signal.

  • Data Analysis:

    • Gate on the live cell population.

    • Determine the median fluorescence intensity (MFI) of the PE signal for each this compound concentration.

    • Normalize the data to untreated controls (100% free PD-L1) and a saturating concentration of a blocking anti-PD-L1 antibody (0% free PD-L1).

    • Plot the percentage of target occupancy versus the log of the this compound concentration and fit a dose-response curve to determine the EC50.

T-cell Mediated Tumor Cell Lysis Assay

This assay evaluates the ability of this compound to enhance the killing of tumor cells by T-cells.

TCell_Lysis_Workflow start Seed Tumor Cells (e.g., MDA-MB-231-GFP) treat Add this compound Dose Range start->treat add_tcells Add Activated CD8+ T-cells (E:T ratio, e.g., 10:1) treat->add_tcells coculture Co-culture for 5-6 Days add_tcells->coculture image Live-cell Imaging (Monitor GFP signal reduction) coculture->image end Quantify Tumor Cell Lysis image->end

Workflow for T-cell Mediated Tumor Lysis Assay.

Materials:

  • MDA-MB-231 cells stably expressing GFP (or another suitable tumor cell line)

  • Human CD8+ T-cells

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies and IL-2)

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • Live-cell imaging system

Protocol:

  • Tumor Cell Seeding: Seed MDA-MB-231-GFP cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • T-cell Activation: Isolate CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) and activate them for 48 hours with anti-CD3/CD28 antibodies and IL-2.[1]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the tumor cells.

  • Co-culture: Add the activated CD8+ T-cells to the tumor cells at an effector-to-target (E:T) ratio of 10:1.[1]

  • Live-cell Imaging: Place the plate in a live-cell imaging system and acquire images of the GFP signal and phase contrast at regular intervals for 5-6 days.[1]

  • Data Analysis:

    • Quantify the green fluorescent area or intensity over time for each well.

    • Normalize the data to wells with tumor cells only (0% lysis) and wells treated with a saturating concentration of a blocking anti-PD-L1 antibody (100% lysis).

    • Plot the percentage of tumor cell lysis versus the this compound concentration to determine the potency.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for your system. Always follow good cell culture practices and appropriate safety precautions when handling chemical compounds and biological materials.

References

Evixapodlin: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (also known as GS-4224) is a potent and orally bioavailable small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, with a reported IC50 of 0.213 nM[1][2][3]. By disrupting this critical immune checkpoint pathway, this compound restores anti-tumor immunity by enhancing T-cell activation, cytokine production, and cytotoxic activity against tumor cells[3][4]. These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in common preclinical assays.

Physicochemical Properties and Solubility

This compound is a symmetrical tetra-aryl small molecule with a molecular weight of 691.61 g/mol and a chemical formula of C34H36Cl2N8O4[2]. Understanding its solubility is critical for the design and execution of in vitro and in vivo studies.

Table 1: Solubility of this compound in Common Solvents
SolventConcentrationNotes
DMSO ≥ 40-50 mg/mL (~57.8 - 72.3 mM)[1][2]Up to 100 mg/mL (144.59 mM) has been reported. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic, and moisture can reduce solubility. Sonication may be required for complete dissolution[4].
Ethanol ~12 mg/mL-
Water Insoluble-

Preparation of this compound for In Vitro and In Vivo Studies

Proper solubilization of this compound is essential for accurate and reproducible experimental results. The following tables provide guidelines for preparing stock solutions and formulations for various applications.

Table 2: Preparation of this compound Stock Solutions for In Vitro Assays
Stock ConcentrationSolventProtocolStorage
10 mM DMSOWeigh the appropriate amount of this compound powder and add the calculated volume of fresh, anhydrous DMSO. Vortex and/or sonicate briefly to ensure complete dissolution.Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Higher Concentrations DMSOFor higher concentrations, ensure the amount of this compound does not exceed the solubility limits listed in Table 1.Aliquot and store at -20°C or -80°C as described above.
Table 3: Formulations for In Vivo Administration

Note: These formulations are for reference and may require optimization based on the specific experimental model and route of administration.

FormulationCompositionPreparation Protocol
Formulation 1 (PEG/Tween/Saline) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1. Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). 2. To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix until clear. 3. Add 50 µL of Tween-80 and mix thoroughly. 4. Add 450 µL of saline and mix to achieve a clear solution. Prepare fresh daily.[1]
Formulation 2 (SBE-β-CD) 10% DMSO, 90% (20% SBE-β-CD in Saline)1. Prepare a 20% (w/v) solution of SBE-β-CD in saline. 2. Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). 3. To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution and mix well.[1]
Formulation 3 (Corn Oil) 10% DMSO, 90% Corn Oil1. Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). 2. To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly.[1]

Mechanism of Action: PD-1/PD-L1 Signaling Pathway

This compound functions by binding to PD-L1, which causes the dimerization of PD-L1 and subsequently blocks its interaction with the PD-1 receptor on T-cells. This inhibition reverses the negative signaling cascade, leading to the restoration of T-cell effector functions.

PD1_Pathway cluster_Tcell T-Cell cluster_Tumor Tumor Cell TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruitment Inhibition Inhibition of T-Cell Signaling SHP2->Inhibition Inhibition->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding This compound This compound This compound->PD1 This compound->PDL1 Binding & Dimerization

Figure 1. Mechanism of action of this compound in the PD-1/PD-L1 signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

Protocol 1: T-Cell Mediated Tumor Cell Cytotoxicity Assay

This assay evaluates the ability of this compound to enhance T-cell-mediated killing of tumor cells in a co-culture system.

Cytotoxicity_Workflow start Start plate_tumor Plate Tumor Cells (e.g., MDA-MB-231) start->plate_tumor prepare_tcells Isolate & Activate Human PBMCs/T-Cells start->prepare_tcells coculture Co-culture Tumor Cells and T-Cells plate_tumor->coculture prepare_tcells->coculture add_this compound Add this compound (e.g., 0.1 nM - 1 µM) incubate Incubate for 48-72h add_this compound->incubate coculture->add_this compound measure Measure Tumor Cell Viability (e.g., CellTiter-Glo, Imaging) incubate->measure analyze Analyze Data (Calculate % Cytotoxicity, EC50) measure->analyze

Figure 2. Workflow for T-cell mediated tumor cell cytotoxicity assay.

Materials:

  • Target tumor cell line expressing PD-L1 (e.g., MDA-MB-231, MC38-hPD-L1)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader or high-content imager

Procedure:

  • Plate Target Cells: Seed the target tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for adherence.

  • Prepare Effector Cells: Isolate PBMCs or T-cells from healthy donor blood. Activate the T-cells with anti-CD3/CD28 antibodies for 24-48 hours prior to the co-culture.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a concentration range from 0.1 nM to 1 µM. A recent study showed an average potency of 12 ± 15 nM for this compound in a similar assay[4].

  • Co-culture: Remove the culture medium from the tumor cells and add the activated T-cells at a desired effector-to-target (E:T) ratio (e.g., 5:1 or 10:1).

  • Treatment: Immediately add the prepared this compound dilutions to the co-culture wells. Include appropriate controls:

    • Tumor cells + T-cells (no treatment)

    • Tumor cells only

    • T-cells only

    • Vehicle control (DMSO concentration equivalent to the highest this compound concentration)

    • Positive control (e.g., an anti-PD-L1 antibody)

  • Incubation: Incubate the co-culture plate for 48-72 hours at 37°C and 5% CO2.

  • Measure Cytotoxicity: Assess tumor cell viability using a suitable method. For luminescent assays, follow the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific cytotoxicity for each concentration of this compound. Determine the EC50 value by fitting the data to a dose-response curve.

Protocol 2: Cytokine Release Assay (IFN-γ and Granzyme B)

This protocol measures the enhancement of T-cell effector function by quantifying the release of key cytokines, IFN-γ and Granzyme B, in a co-culture system.

Cytokine_Workflow start Start setup_coculture Set up Tumor Cell/T-Cell Co-culture as in Protocol 1 start->setup_coculture add_this compound Add this compound (e.g., 10 nM - 1 µM) setup_coculture->add_this compound incubate Incubate for 24-72h add_this compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform ELISA for IFN-γ and Granzyme B collect_supernatant->elisa analyze Analyze Data (Quantify Cytokine Levels) elisa->analyze

References

Application Notes and Protocols for the Quantification of Evixapodlin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Evixapodlin (also known as GS-4224), a small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction, in plasma samples. The included protocols are intended to guide researchers in establishing robust and reproducible analytical methods for pharmacokinetic studies and other research applications.

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable small molecule that disrupts the interaction between PD-1, a receptor expressed on activated T cells, and its ligand, PD-L1, which can be expressed on tumor cells.[1][2] This interaction serves as an immune checkpoint, and its blockade by this compound leads to the reactivation of T-cell-mediated anti-tumor immunity.

The binding of PD-L1 to PD-1 initiates a signaling cascade that suppresses T-cell activity. This process involves the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1. This phosphorylation recruits phosphatases, primarily SHP-1 and SHP-2, which in turn dephosphorylate and inactivate downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70, PI3K, and Akt. By inhibiting the initial PD-1/PD-L1 binding, this compound prevents this suppressive signaling, thereby restoring T-cell proliferation, cytokine production, and cytotoxic activity against tumor cells.

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

PD1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds MHC MHC TCR TCR MHC->TCR SHP2 SHP-2 PD1->SHP2 Recruits & Activates PI3K PI3K TCR->PI3K Activates CD28 CD28 SHP2->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation T-Cell Proliferation, Cytokine Release, Survival Akt->Proliferation Promotes This compound This compound This compound->PDL1 Inhibits

Figure 1: PD-1/PD-L1 Signaling Pathway and this compound's Mechanism of Action.

Analytical Method: Quantification of this compound in Plasma by LC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the quantification of this compound in biological matrices such as plasma.[2]

Method Parameters
ParameterDescription
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Matrix Human Plasma
Calibration Range 10 – 10,000 ng/mL[2]
Inter-Assay Precision (%CV) 3.17 to 4.95[2]
Accuracy (%RE) -3.20 to 3.87[2]
Experimental Protocol

The following is a representative protocol based on established practices for small molecule quantification in plasma.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C₆-Evixapodlin)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • 96-well collection plates

  • Protein precipitation plate (e.g., Phenomenex Phree)

2. Stock and Working Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and its SIL-IS in an appropriate organic solvent (e.g., DMSO or methanol).

  • Working Standard and IS Solutions: Serially dilute the primary stock solutions with 50:50 acetonitrile:water to prepare working solutions for calibration standards and the internal standard spiking solution.

3. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations across the calibration range (e.g., 10, 20, 50, 100, 500, 1000, 5000, and 10,000 ng/mL).

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

4. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 200 µL of the internal standard spiking solution in acetonitrile.

  • Mix thoroughly (e.g., vortex for 1 minute) to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.

Below is a workflow diagram for the sample preparation process.

SamplePrep_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add 200 µL of Internal Standard in Acetonitrile Start->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge at 4000 rpm for 10 minutes Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Figure 2: Experimental workflow for plasma sample preparation.

5. LC-MS/MS Conditions (Representative)

  • LC System: A high-performance liquid chromatography system (e.g., Shimadzu Nexera, Waters Acquity).

  • Column: A reversed-phase C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined based on the compound's mass (MW: 691.6 g/mol ) and fragmentation pattern.

    • SIL-IS: To be determined based on the labeled compound's mass and fragmentation.

6. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression.

Pharmacokinetic Data Summary

In a Phase 1 clinical trial, this compound was administered orally to patients with advanced solid tumors at doses of 400 mg, 700 mg, 1000 mg, and 1500 mg once daily.[3] The pharmacokinetic analysis revealed the following:

  • Absorption: Peak plasma concentrations (Tmax) of this compound were reached between 1.0 and 4.0 hours post-dose.

  • Dose Proportionality: An approximately dose-proportional increase in plasma exposure (AUC) was observed in the 400–1,500 mg dose range.

Table 1: Summary of this compound Pharmacokinetic Parameters

DoseTmax (hr)Cmax (ng/mL)AUC (ng·hr/mL)
400 mg QD1.0 - 4.0Data not availableData not available
700 mg QD1.0 - 4.0Data not availableData not available
1000 mg QD1.0 - 4.0Data not availableData not available
1500 mg QD1.0 - 4.0Data not availableData not available

Note: Specific mean values for Cmax and AUC at each dose level are not publicly available at this time. The provided Tmax range is based on the available clinical trial data.

References

Application Notes and Protocols: Evixapodlin in Combination with Other Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (formerly GS-4224) is an orally bioavailable, small molecule inhibitor of the programmed death-ligand 1 (PD-L1). It acts by inducing the dimerization of PD-L1 on the cell surface, which blocks its interaction with the programmed death-1 (PD-1) receptor on T cells.[1] This disruption of the PD-1/PD-L1 axis is designed to restore anti-tumor T cell activity. Preclinical studies have demonstrated that this compound can enhance T-cell mediated tumor cell killing in vitro and inhibit tumor growth in vivo, with activity comparable to the anti-PD-L1 antibody atezolizumab.[1] While clinical development of this compound as a monotherapy in a Phase 1/2 trial for advanced solid tumors was discontinued by the sponsor, its mechanism of action provides a strong rationale for its investigation in combination with other anticancer therapies.[2]

These application notes provide a framework for the preclinical evaluation of this compound in combination with other therapeutic modalities, including chemotherapy, targeted therapy, other immune checkpoint inhibitors, and cancer vaccines. The provided protocols are examples based on standard methodologies in the field of immuno-oncology and may require optimization for specific experimental systems.

Mechanism of Action: PD-1/PD-L1 Inhibition by this compound

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T cell activation and tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1, which binds to PD-1 on activated T cells, leading to T cell exhaustion and immune evasion. This compound, as a small molecule inhibitor, offers a distinct pharmacological profile compared to monoclonal antibodies, including the potential for oral administration and different pharmacokinetic and pharmacodynamic properties.[1]

PDL1_Inhibition cluster_tumor Tumor Cell cluster_tcell T Cell Tumor Tumor Cell PDL1_dimer PD-L1 PD-L1 Tumor->PDL1_dimer expresses PD1 PD-1 PDL1_dimer->PD1 Interaction Blocked This compound This compound This compound->PDL1_dimer induces dimerization TCell T Cell TCell->Tumor Tumor Cell Killing TCell->PD1 expresses

Figure 1. Mechanism of action of this compound.

This compound in Combination with Chemotherapy

Rationale: Chemotherapy can induce immunogenic cell death (ICD), leading to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This can prime an anti-tumor immune response. However, chemotherapy can also lead to the upregulation of PD-L1 on tumor cells, which can dampen this newly generated immune response. Combining this compound with chemotherapy could therefore synergistically enhance anti-tumor activity by blocking this adaptive resistance mechanism.

Preclinical Data Summary (Illustrative)
CombinationCell LineIn Vitro AssayEndpointResult (Illustrative)
This compound + CisplatinA549 (Lung)Co-cultureT cell-mediated lysisIncreased lysis vs. single agents
This compound + PaclitaxelMDA-MB-231 (Breast)Flow CytometryApoptosis (Annexin V)Synergistic increase in apoptosis
This compound + GemcitabinePanc-1 (Pancreatic)Spheroid AssaySpheroid growth inhibitionEnhanced growth inhibition
Experimental Protocol: In Vitro T Cell-Mediated Tumor Cell Lysis Assay

Objective: To assess the ability of this compound in combination with a chemotherapeutic agent to enhance T cell-mediated killing of tumor cells.

Materials:

  • Tumor cell line (e.g., A549)

  • Peripheral blood mononuclear cells (PBMCs) from a healthy donor

  • This compound

  • Chemotherapeutic agent (e.g., Cisplatin)

  • Recombinant human IL-2

  • Cell viability dye (e.g., Calcein-AM or a luciferase-based reporter)

Method:

  • Tumor Cell Plating: Plate tumor cells in a 96-well plate at a density of 1 x 104 cells/well and allow to adhere overnight.

  • Chemotherapy Treatment: Treat tumor cells with a sub-lethal dose of the chemotherapeutic agent for 24 hours to induce PD-L1 expression. Include an untreated control.

  • PBMC Isolation and Activation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Activate T cells within the PBMC population by co-culturing with anti-CD3/CD28 beads and IL-2 for 48-72 hours.

  • Co-culture: Wash the chemotherapy-treated tumor cells. Add the activated PBMCs to the tumor cells at an effector-to-target (E:T) ratio of 10:1.

  • This compound Treatment: Add this compound at various concentrations to the co-culture. Include vehicle control wells.

  • Incubation: Incubate the co-culture for 48-72 hours.

  • Lysis Measurement: Measure tumor cell viability using a suitable assay. For Calcein-AM, viable tumor cells will fluoresce. For luciferase-based assays, a decrease in signal indicates cell death.

  • Data Analysis: Calculate the percentage of specific lysis for each condition relative to control wells (tumor cells alone, tumor cells with T cells and vehicle).

Chemo_Workflow Start Start Plate_Tumor_Cells Plate Tumor Cells Start->Plate_Tumor_Cells Isolate_Activate_PBMCs Isolate & Activate PBMCs Start->Isolate_Activate_PBMCs Chemo_Treatment Treat with Chemotherapy Plate_Tumor_Cells->Chemo_Treatment Co_culture Co-culture Tumor Cells and Activated PBMCs Chemo_Treatment->Co_culture Isolate_Activate_PBMCs->Co_culture Add_this compound Add this compound Co_culture->Add_this compound Incubate Incubate 48-72h Add_this compound->Incubate Measure_Lysis Measure Tumor Cell Lysis Incubate->Measure_Lysis Analyze_Data Analyze Data Measure_Lysis->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for T cell-mediated lysis assay.

This compound in Combination with Targeted Therapy

Rationale: Targeted therapies, such as EGFR inhibitors or BRAF inhibitors, can induce tumor cell death and antigen release. Similar to chemotherapy, targeted therapies can also lead to an adaptive upregulation of PD-L1, which can be overcome by the addition of this compound.

Preclinical Data Summary (Illustrative)
CombinationCell LineIn Vitro AssayEndpointResult (Illustrative)
This compound + Osimertinib (EGFRi)H1975 (Lung)Western BlotPD-L1 expressionAbrogated osimertinib-induced PD-L1 upregulation
This compound + Vemurafenib (BRAFi)A375 (Melanoma)Proliferation AssayCell viabilitySynergistic inhibition of proliferation
Experimental Protocol: Western Blot for PD-L1 Expression

Objective: To determine if this compound can counteract targeted therapy-induced upregulation of PD-L1.

Materials:

  • Tumor cell line with a relevant mutation (e.g., H1975 with EGFR T790M)

  • This compound

  • Targeted therapy agent (e.g., Osimertinib)

  • Cell lysis buffer

  • Primary antibodies (anti-PD-L1, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Method:

  • Cell Treatment: Plate tumor cells and treat with the targeted agent, this compound, the combination, or vehicle for 48 hours.

  • Cell Lysis: Lyse the cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

  • Analysis: Quantify band intensity and normalize PD-L1 expression to the loading control (GAPDH).

This compound in Combination with Other Immune Checkpoint Inhibitors

Rationale: Combining inhibitors of different immune checkpoints can lead to a more robust anti-tumor immune response. For example, CTLA-4 inhibitors primarily act in the lymph nodes to promote T cell priming and activation, while PD-L1 inhibitors act in the tumor microenvironment to restore the function of already activated T cells. Combining this compound with a CTLA-4 inhibitor could therefore have a synergistic effect.

Preclinical Data Summary (Illustrative)
CombinationModel SystemIn Vivo AssayEndpointResult (Illustrative)
This compound + Anti-CTLA-4 antibodyMC38 syngeneic mouse modelTumor growthTumor growth inhibitionEnhanced tumor growth inhibition and survival
Experimental Protocol: In Vivo Syngeneic Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in combination with an anti-CTLA-4 antibody.

Materials:

  • C57BL/6 mice

  • MC38 colon adenocarcinoma cells

  • This compound (formulated for oral gavage)

  • Anti-mouse CTLA-4 antibody

  • Calipers

Method:

  • Tumor Implantation: Subcutaneously inject MC38 cells into the flank of C57BL/6 mice.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups: Vehicle, this compound, Anti-CTLA-4, and Combination.

  • Dosing: Administer this compound daily by oral gavage and the anti-CTLA-4 antibody intraperitoneally (e.g., twice a week).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue treatment until tumors reach a predetermined endpoint or for a specified duration. Monitor animal health and body weight.

  • Analysis: Compare tumor growth curves and survival rates between the different treatment groups.

CTLA4_Pathway cluster_ln Lymph Node cluster_tme Tumor Microenvironment APC APC Naive_T_Cell Naive T Cell APC->Naive_T_Cell Antigen Presentation Activated_T_Cell Activated T Cell Naive_T_Cell->Activated_T_Cell Activation & Proliferation CTLA4_Inhibitor Anti-CTLA-4 CTLA4_Inhibitor->Naive_T_Cell Blocks CTLA-4 Tumor_Cell Tumor Cell Activated_T_Cell->Tumor_Cell Tumor Infiltration & Killing This compound This compound This compound->Tumor_Cell Blocks PD-L1

Figure 3. Dual checkpoint blockade rationale.

This compound in Combination with Cancer Vaccines

Rationale: Therapeutic cancer vaccines are designed to generate a tumor-specific T cell response. However, the efficacy of these vaccines can be limited by the immunosuppressive tumor microenvironment, including the expression of PD-L1. Combining a cancer vaccine with this compound could enhance the function of the vaccine-induced T cells and lead to a more potent anti-tumor effect.

Preclinical Data Summary (Illustrative)
CombinationModel SystemIn Vivo AssayEndpointResult (Illustrative)
This compound + Ovalbumin peptide vaccineB16-OVA melanoma modelELISpotAntigen-specific T cell responseIncreased frequency of IFN-γ-producing T cells
Experimental Protocol: ELISpot Assay for Antigen-Specific T Cell Response

Objective: To measure the frequency of antigen-specific, IFN-γ-producing T cells following combination treatment with this compound and a cancer vaccine.

Materials:

  • Splenocytes from vaccinated mice

  • Tumor-specific peptide (e.g., Ovalbumin)

  • ELISpot plate pre-coated with anti-IFN-γ antibody

  • Detection antibody (biotinylated anti-IFN-γ)

  • Streptavidin-HRP

  • Substrate

Method:

  • Vaccination and Treatment: Vaccinate mice with a cancer vaccine and treat with this compound or vehicle as in the in vivo protocol.

  • Spleen Harvest: At a specified time point after the final treatment, harvest spleens from the mice.

  • Splenocyte Isolation: Prepare single-cell suspensions of splenocytes.

  • ELISpot Assay: Add splenocytes to the pre-coated ELISpot plate and stimulate with the tumor-specific peptide overnight. Include a no-peptide control and a positive control (e.g., Concanavalin A).

  • Detection: Wash the plate and follow the manufacturer's instructions for adding the detection antibody, streptavidin-HRP, and substrate to visualize the spots.

  • Analysis: Count the number of spots in each well using an ELISpot reader. Each spot represents an IFN-γ-producing cell.

Conclusion

This compound, as an oral PD-L1 inhibitor, holds promise for use in combination with a variety of anti-cancer therapies. The ability to modulate the immune system through a convenient oral administration route could offer significant advantages in developing novel combination regimens. The protocols and application notes provided here offer a starting point for the preclinical evaluation of such combinations. Further research is warranted to explore the full potential of this compound in the treatment of cancer.

References

Assessing the Efficacy of Evixapodlin in Solid Tumors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (formerly GS-4224) is an investigational, orally bioavailable small molecule inhibitor of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1][2][3] Unlike traditional monoclonal antibody-based checkpoint inhibitors, this compound offers the potential for a convenient oral dosing regimen.[2] Its mechanism of action involves binding to PD-L1 and inducing its dimerization, which sterically hinders the interaction between PD-1 and PD-L1.[1][2][4] This blockade is designed to restore anti-tumor T-cell activity. This document provides a summary of the available efficacy data for this compound in solid tumors and detailed protocols for key experiments to assess its activity.

Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

The PD-1/PD-L1 axis is a critical pathway that cancer cells can exploit to evade the immune system. PD-L1 expressed on tumor cells binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that suppresses T-cell-mediated anti-tumor responses.[5][6] this compound is designed to disrupt this interaction. By inducing the dimerization of PD-L1 on the cell surface, this compound effectively prevents its binding to PD-1, thereby lifting the "brake" on the anti-tumor immune response and allowing for T-cell activation and tumor cell killing.[1][2][4] The potency of this compound is dependent on the density of PD-L1 on the cell surface, with greater activity observed on cells with high PD-L1 expression.[1][2][3]

cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 This compound Action PD-1 PD-1 T-Cell Activation T-Cell Activation PD-1->T-Cell Activation Inhibition TCR TCR TCR->T-Cell Activation Signal 1 PD-L1 PD-L1 PD-L1->PD-1 Inhibitory Signal PD-L1 Dimer PD-L1 Dimer MHC MHC MHC->TCR Antigen Presentation This compound This compound This compound->PD-L1 PD-L1 Dimer->PD-1 Interaction Blocked

Caption: this compound's Mechanism of Action.

Preclinical Efficacy Data

Preclinical studies have demonstrated the anti-tumor activity of this compound both in vitro and in vivo.

In Vitro Efficacy
Assay TypeCell LinesKey FindingsReference
3D Tumor Spheroid Co-cultureMDA-MB-231 (human breast carcinoma), Human CD8+ T-cellsThis compound enhanced tumor cell killing with an average potency of 12 ± 15 nM. The maximum killing effect was comparable to the anti-PD-L1 antibody, atezolizumab.[1]
Cytokine Release AssaySupernatants from 3D co-cultureIncreased levels of IFN-γ and granzyme B were observed, confirming T-cell mediated tumor lysis.[1]
Target Occupancy AssayA549 lung cancer cellsThe potency of this compound was dependent on PD-L1 expression levels, with EC50 values of 147 ± 10 nM (low PD-L1), 60 ± 10 nM (medium PD-L1), and 6 ± 6 nM (high PD-L1).[1]
In Vivo Efficacy
Tumor ModelTreatmentKey FindingsReference
MC38 (murine colorectal carcinoma) expressing human PD-L1This compound (25 mg/kg)Achieved >90% target occupancy on tumor cells. Resulted in tumor growth inhibition of 49% to 55%, similar to atezolizumab.[1]

Clinical Efficacy Data

This compound was evaluated in a Phase 1b/2 clinical trial (NCT04049617) in patients with advanced solid tumors. The study was terminated by the sponsor for business reasons, and the Phase 2 portion was not conducted.[1][2][7]

Study Design and Status
Clinical Trial IDPhaseStatusPatient PopulationDosing
NCT04049617Phase 1b/2TerminatedAdvanced solid tumorsDose escalation cohorts: 400, 700, 1000, 1500 mg once daily.
Safety and Tolerability
MetricFindingReference
Dose-Limiting ToxicitiesNone observed up to 1500 mg.[1]
Serious Adverse Events (SAEs)Experienced by 4 of 18 participants (22.2%).[1]
Treatment Discontinuation due to AEsOccurred in 2 of 18 participants (11.1%).[1]
Treatment-Emergent AEs (related to drug)Reported in 16 of 18 participants (88.9%).[1]
Grade ≥3 TEAEsExperienced by 6 of 18 participants (33.3%).[1]
Pharmacodynamics and Efficacy

Due to the early termination of the trial, comprehensive efficacy data such as objective response rate (ORR) and progression-free survival (PFS) are not available. However, pharmacodynamic studies indicated on-target activity.

BiomarkerFindingReference
Target OccupancyDose-dependent reduction in free PD-L1 on peripheral blood T-cells.[1]
T-cell ProliferationIncrease in Ki67 among PD-1-positive T-cell subsets.[1]
Cytokine LevelsElevated plasma cytokines and chemokines.[1]

Experimental Protocols

Below are detailed protocols for key experiments to assess the efficacy of this compound.

Preclinical Assessment Workflow

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment PDL1_Binding PD-L1 Binding & Dimerization Assay T_Cell_Activation T-Cell Activation Assay PDL1_Binding->T_Cell_Activation Confirm Mechanism Tumor_Killing 3D Tumor Spheroid Killing Assay T_Cell_Activation->Tumor_Killing Functional Consequence PK_PD Pharmacokinetics & Pharmacodynamics Tumor_Killing->PK_PD Proceed to In Vivo Tumor_Model Syngeneic Tumor Model (hPD-L1 expressing) PK_PD->Tumor_Model Establish Dosing Efficacy Tumor Growth Inhibition Studies Tumor_Model->Efficacy Evaluate Anti-Tumor Activity

Caption: Workflow for Preclinical Evaluation of this compound.
Protocol 1: In Vitro 3D Tumor Spheroid Co-culture Assay

Objective: To evaluate the ability of this compound to enhance T-cell mediated killing of tumor cells in a three-dimensional model.

Materials:

  • Tumor cell line (e.g., MDA-MB-231)

  • Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells

  • Ultra-low attachment 96-well plates

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Control antibody (e.g., Atezolizumab)

  • Vehicle control (DMSO)

  • Cell viability reagent (e.g., Calcein-AM or a luciferase-based assay)

  • Cytokine analysis kit (e.g., ELISA or multiplex bead array for IFN-γ and Granzyme B)

Procedure:

  • Spheroid Formation:

    • Seed tumor cells (e.g., 2,000 cells/well) in an ultra-low attachment 96-well plate.

    • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate for 48-72 hours to allow for spheroid formation.

  • Co-culture Setup:

    • Isolate CD8+ T-cells from healthy donor PBMCs.

    • Add the isolated T-cells to the wells containing tumor spheroids at a desired effector-to-target (E:T) ratio (e.g., 10:1).

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the this compound dilutions, control antibody, and vehicle control to the respective wells.

    • Incubate the co-culture for 72-96 hours.

  • Assessment of Tumor Cell Viability:

    • At the end of the incubation, carefully remove the supernatant for cytokine analysis.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (fluorescence or luminescence) using a plate reader.

    • Normalize the data to the vehicle control to determine the percentage of tumor cell killing.

  • Cytokine Analysis:

    • Analyze the collected supernatants for IFN-γ and Granzyme B concentrations using an appropriate assay kit.

Protocol 2: In Vivo Tumor Growth Inhibition Study

Objective: To assess the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6)

  • Syngeneic tumor cell line engineered to express human PD-L1 (e.g., MC38-hPD-L1)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal handling and surgical equipment

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of MC38-hPD-L1 cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control antibody).

    • Administer this compound or vehicle control daily via oral gavage.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight for the duration of the study (e.g., 21 days or until tumors reach a predetermined endpoint).

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and target occupancy by flow cytometry.

Protocol 3: T-Cell Activation Assay by Flow Cytometry

Objective: To measure the activation of T-cells in response to this compound treatment in a co-culture system.

Materials:

  • PBMCs from healthy donors

  • Tumor cells expressing PD-L1

  • This compound

  • Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads for T-cell stimulation

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CD69, anti-Ki67)

  • Flow cytometer

Procedure:

  • Co-culture Setup:

    • Plate PBMCs and tumor cells together in a 96-well plate.

  • Stimulation and Treatment:

    • Add a suboptimal concentration of a T-cell stimulus (e.g., SEB).

    • Add serial dilutions of this compound or vehicle control to the wells.

    • Incubate for 48-72 hours.

  • Cell Staining:

    • Harvest the cells and stain with a panel of fluorescently labeled antibodies to identify T-cell populations and activation markers (e.g., CD69 for early activation, Ki67 for proliferation).

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the CD3+ and CD8+ T-cell populations.

    • Quantify the percentage of T-cells expressing the activation markers in each treatment condition.

Conclusion

This compound is an oral PD-L1 inhibitor that has demonstrated preclinical anti-tumor activity through the restoration of T-cell function. While the clinical development of this compound was halted, the provided data and protocols offer a framework for the evaluation of this and other small molecule immune checkpoint inhibitors. The methodologies described can be adapted to assess the efficacy of novel compounds targeting the PD-1/PD-L1 pathway in various solid tumor models.

References

Application Notes and Protocols for Evixapodlin in T-cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (also known as GS-4224) is a potent, orally bioavailable small-molecule inhibitor of the programmed cell death 1 (PD-1) / programmed death-ligand 1 (PD-L1) immune checkpoint pathway.[1] Unlike monoclonal antibody-based checkpoint inhibitors, this compound offers the potential for oral administration, which may provide greater convenience and more flexible management of immune-related adverse events.[1] this compound functions by binding to PD-L1 and inducing its dimerization, thereby preventing its interaction with the PD-1 receptor on T-cells.[1] This blockade of the PD-1/PD-L1 axis reinvigorates suppressed T-cells, leading to enhanced anti-tumor and anti-viral immune responses. These application notes provide detailed protocols for utilizing this compound to assess T-cell activation in vitro, a critical step in preclinical and translational research for novel immunotherapies.

Mechanism of Action

T-cell activation is a critical process in the adaptive immune response, but it is often suppressed in the tumor microenvironment through inhibitory pathways like the PD-1/PD-L1 axis. Cancer cells and other cells in the tumor microenvironment can upregulate PD-L1, which binds to the PD-1 receptor on activated T-cells. This interaction delivers an inhibitory signal to the T-cell, leading to T-cell "exhaustion," characterized by decreased proliferation, reduced cytokine production (such as Interferon-gamma, IFN-γ), and diminished cytotoxic activity (mediated by molecules like Granzyme B).

This compound is a human PD-1/PD-L1 protein/protein interaction inhibitor with an IC50 of 0.213 nM.[2] It directly binds to PD-L1, inducing its dimerization and subsequent internalization. This unique mechanism effectively prevents PD-L1 from engaging with PD-1 on T-cells. By blocking this inhibitory signal, this compound restores the normal signaling cascade downstream of the T-cell receptor (TCR), leading to a robust activation of T-cells. This reactivation is characterized by increased proliferation, enhanced production of effector cytokines like IFN-γ and Granzyme B, and ultimately, a more effective immune response against target cells.[2] The potency of this compound is directly related to the density of PD-L1 on the cell surface, making it particularly effective against cells with high PD-L1 expression.[1]

Evixapodlin_Mechanism_of_Action cluster_T_Cell T-Cell TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation PD1 PD-1 Receptor Inhibition Inhibition PD1->Inhibition Inhibition->Activation MHC MHC-Antigen MHC->TCR Signal 1 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal This compound This compound This compound->PDL1 Binds & Dimerizes Experimental_Workflow cluster_Analysis Analysis Start Start: Isolate PBMCs Isolate_T Isolate CD3+ T-cells (e.g., Magnetic Beads) Start->Isolate_T Activate_T Activate T-cells (anti-CD3/CD28 beads) Isolate_T->Activate_T Treat_Evi Treat with this compound (Dose-response) Activate_T->Treat_Evi Incubate Incubate (48-72 hours) Treat_Evi->Incubate Flow Flow Cytometry: - Proliferation (CFSE) - Activation Markers (CD25, CD69) - Effector Molecules (Granzyme B, Ki-67) Incubate->Flow ELISA ELISA / ELISpot: - IFN-γ Secretion Incubate->ELISA

References

Application Notes and Protocols: Flow Cytometry Analysis of Evixapodlin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (also known as GS-4224) is a potent and orally bioavailable small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction.[1][2][3] By disrupting this critical immune checkpoint, this compound restores anti-tumor immunity by enhancing T-cell activation and promoting cancer cell elimination.[1][4] These application notes provide detailed protocols for utilizing flow cytometry to analyze the downstream effects of this compound treatment, focusing on T-cell mediated cancer cell apoptosis and cell cycle distribution.

The primary mechanism of action for this compound is the blockade of the PD-1/PD-L1 signaling pathway, which leads to the reactivation of cytotoxic T-lymphocytes (CTLs) that can then recognize and kill tumor cells. Therefore, the assessment of this compound's efficacy in vitro often involves co-culture systems of immune cells and cancer cells.

Data Presentation

The following tables present illustrative data demonstrating the expected outcomes of flow cytometry analysis after co-culturing cancer cells with activated T-cells in the presence of this compound.

Table 1: T-cell Mediated Apoptosis of Cancer Cells Induced by this compound Treatment

Treatment GroupConcentration (nM)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Untreated Control05.2 ± 0.83.1 ± 0.591.7 ± 1.2
T-cells onlyN/A8.5 ± 1.14.2 ± 0.687.3 ± 1.5
This compound only105.5 ± 0.73.3 ± 0.491.2 ± 1.1
T-cells + this compound125.3 ± 2.515.8 ± 1.958.9 ± 3.8
T-cells + this compound1045.7 ± 3.128.4 ± 2.225.9 ± 4.2
T-cells + this compound10062.1 ± 4.530.5 ± 2.87.4 ± 1.9

Data are represented as mean ± standard deviation and are for illustrative purposes.

Table 2: Cell Cycle Analysis of Viable Cancer Cells after Co-culture and this compound Treatment

Treatment GroupConcentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control065.4 ± 3.220.1 ± 1.814.5 ± 1.5
T-cells onlyN/A63.8 ± 2.921.5 ± 2.014.7 ± 1.6
This compound only1065.1 ± 3.520.5 ± 1.914.4 ± 1.4
T-cells + this compound170.2 ± 3.815.3 ± 1.514.5 ± 1.7
T-cells + this compound1075.8 ± 4.112.1 ± 1.312.1 ± 1.5
T-cells + this compound10080.5 ± 4.59.2 ± 1.110.3 ± 1.3

Data are represented as mean ± standard deviation and are for illustrative purposes, reflecting a potential G1 arrest in the remaining viable cancer cells due to immune-mediated stress.

Signaling Pathway and Experimental Workflow

PD1_Pathway cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP2 PD1->SHP2 Recruits PI3K PI3K TCR->PI3K Activates CD28 CD28 CD28->PI3K Co-stimulation SHP2->PI3K Dephosphorylates (Inhibits) Akt Akt PI3K->Akt Activates TCell_Activation T-Cell Activation (Cytotoxicity, Proliferation) Akt->TCell_Activation Promotes This compound This compound This compound->PDL1 Binds and Dimerizes

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Flow_Cytometry_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Culture_Cancer Culture Cancer Cells CoCulture Co-culture Cancer Cells & T-Cells Culture_Cancer->CoCulture Isolate_TCells Isolate & Activate T-Cells Isolate_TCells->CoCulture Add_this compound Add this compound CoCulture->Add_this compound Incubate Incubate (24-72h) Add_this compound->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Apoptosis Stain for Apoptosis (Annexin V/PI) Harvest_Cells->Stain_Apoptosis Stain_CellCycle Stain for Cell Cycle (PI/RNase) Harvest_Cells->Stain_CellCycle Acquire_Data Acquire Data on Flow Cytometer Stain_Apoptosis->Acquire_Data Stain_CellCycle->Acquire_Data Analyze_Apoptosis Analyze Apoptosis Data Acquire_Data->Analyze_Apoptosis Analyze_CellCycle Analyze Cell Cycle Data Acquire_Data->Analyze_CellCycle

Caption: Experimental workflow for flow cytometry analysis of this compound treatment.

Experimental Protocols

Protocol 1: T-cell Mediated Apoptosis Assay

This protocol details the induction and measurement of apoptosis in cancer cells following co-culture with activated T-cells and treatment with this compound.

Materials:

  • Target cancer cell line (e.g., MC38, A549)

  • Human or mouse T-cells

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • This compound

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and T-cell Activation:

    • Culture the target cancer cell line to ~80% confluency.

    • Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes.

    • Activate T-cells according to the manufacturer's protocol for the activation reagents (typically 24-48 hours).

  • Co-culture and Treatment:

    • Seed the target cancer cells in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis.

    • Allow the cancer cells to adhere overnight.

    • The next day, add the activated T-cells to the cancer cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1 or 10:1).

    • Add this compound at various concentrations (e.g., 1, 10, 100 nM) to the co-culture wells. Include appropriate controls: untreated cancer cells, cancer cells with T-cells only, and cancer cells with this compound only.

    • Incubate the co-culture plate for 24 to 72 hours at 37°C and 5% CO2.

  • Cell Staining:

    • Carefully collect the entire cell population from each well, including adherent and suspension cells.

    • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Gate on the cancer cell population based on forward and side scatter properties, and if necessary, a cancer-cell-specific marker to exclude T-cells from the analysis.

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 2: Cell Cycle Analysis

This protocol describes the analysis of the cell cycle distribution of the remaining viable cancer cells after co-culture and this compound treatment.

Materials:

  • Cells from the co-culture experiment (Protocol 1)

  • Cold 70% Ethanol

  • Phosphate Buffered Saline (PBS)

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest the cells from the co-culture as described in Protocol 1, step 3a.

    • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of cold PBS.

    • While gently vortexing, add 900 µL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the singlet cancer cell population using forward scatter area vs. height and side scatter area vs. height to exclude doublets and debris.

    • Use a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6][7]

Conclusion

The provided protocols and illustrative data offer a framework for investigating the effects of this compound using flow cytometry. By analyzing T-cell mediated apoptosis and changes in the cancer cell cycle, researchers can gain valuable insights into the efficacy and mechanism of this promising PD-L1 inhibitor. These assays are crucial tools for the preclinical and clinical development of this compound and other immunotherapies.

References

Application Notes and Protocols: Evixapodlin in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (also known as GS-4224) is an orally bioavailable, small molecule inhibitor of the programmed cell death-ligand 1 (PD-L1).[1][2][3] It represents a promising alternative to antibody-based immunotherapies, offering the potential for increased convenience and flexible management of immune-related toxicities.[1] While clinical trials have been initiated for various solid tumors and hepatitis B,[2][4][5] published data on the use of this compound specifically within patient-derived xenograft (PDX) models is currently limited.

PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and microenvironment of human cancers, making them a valuable tool for preclinical drug evaluation.[6][7][8] This document provides a summary of the known preclinical data for this compound and presents a detailed, hypothetical protocol for its evaluation in PDX models, based on its mechanism of action and established methodologies for PDX studies.

Mechanism of Action

This compound functions by binding to PD-L1, inducing its dimerization and subsequent internalization. This prevents the interaction of PD-L1 with its receptor, programmed cell death protein 1 (PD-1), on T cells. The blockade of the PD-1/PD-L1 signaling pathway reverses T-cell inhibition, leading to enhanced immune cell activation and anti-tumor activity.[1]

Evixapodlin_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PD-L1 PD-L1 PD1 PD-1 PD-L1->PD1 Interaction Blocked This compound This compound This compound->PD-L1 Binds & Dimerizes Activation T-Cell Activation PD1->Activation Inhibitory Signal Blocked TCR TCR TCR->Activation Signal 1

Figure 1: Mechanism of Action of this compound.

Preclinical Data Summary

The following tables summarize the available preclinical data for this compound from in vitro and in vivo studies.

In Vitro Activity
Assay Result
PD-1/PD-L1 Interaction InhibitionIC50: 0.213 nM[3][9][10]
3D Tumor Spheroid Co-culture (MDA-MB-231 breast carcinoma cells with human CD8+ T cells)Enhanced tumor cell killing with an average potency of 12 ± 15 nM[1]
Cytokine Release (from co-culture)Similar elevation of IFN-γ and granzyme B compared to atezolizumab[1]
In Vivo Activity (MC38 tumor cells expressing human PD-L1)
Parameter Result
Dose 25 mg/kg
Target Occupancy on Tumor Cells >90% for at least 24 hours[1]
Tumor Growth Inhibition 49% to 55% (comparable to atezolizumab)[1]

Hypothetical Protocol for this compound Evaluation in PDX Models

This protocol provides a framework for assessing the efficacy of this compound in humanized PDX models, which are necessary to study immunotherapies due to the requirement of a functional human immune system.

I. Establishment of Humanized PDX Models
  • Patient Tumor Tissue Implantation:

    • Surgically implant fresh, sterile patient tumor tissue (approximately 3x3x3 mm) subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NSG or NOG mice).

    • Monitor mice for tumor growth. Tumors are typically passaged to establish a cohort of tumor-bearing mice for the study.

  • Human Immune System Reconstitution:

    • At the time of tumor implantation or when tumors reach a specified size (e.g., 100-150 mm³), reconstitute the mice with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs).

    • Allow sufficient time for engraftment and development of a functional human immune system (typically 8-12 weeks for HSCs).

PDX_Workflow Patient Patient Tumor_Tissue Tumor_Tissue Patient->Tumor_Tissue Surgical Resection Implantation Implantation Tumor_Tissue->Implantation Subcutaneous PDX_Mouse PDX_Mouse Implantation->PDX_Mouse Humanized_PDX Humanized_PDX PDX_Mouse->Humanized_PDX Engraftment PBMCs Human PBMCs/HSCs PBMCs->PDX_Mouse IV Injection Treatment_Groups Treatment_Groups Humanized_PDX->Treatment_Groups Efficacy_Analysis Efficacy_Analysis Treatment_Groups->Efficacy_Analysis Tumor Growth, Biomarkers

Figure 2: Workflow for Humanized PDX Model Generation and Treatment.
II. Experimental Design and Treatment

  • Animal Grouping:

    • Once tumors in humanized PDX mice reach a volume of approximately 150-200 mm³, randomize the animals into the following treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., appropriate oral gavage vehicle)

      • Group 2: this compound (e.g., 25 mg/kg, daily oral gavage)

      • Group 3: Positive control (e.g., anti-PD-L1 antibody, atezolizumab, 10 mg/kg, intraperitoneal injection, twice weekly)

  • Drug Preparation and Administration:

    • This compound: Prepare a formulation suitable for oral gavage based on solubility and stability data. The dosing and schedule may need to be optimized for the specific PDX model.

    • Vehicle and Positive Control: Prepare according to standard laboratory procedures.

  • Monitoring and Data Collection:

    • Tumor Volume: Measure tumors with digital calipers twice weekly and calculate volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of toxicity.

    • Clinical Observations: Observe the animals daily for any signs of distress or adverse reactions.

III. Endpoint Analysis
  • Efficacy Evaluation:

    • The primary efficacy endpoint is tumor growth inhibition. The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Pharmacodynamic and Biomarker Analysis:

    • At the end of the study, collect tumors and spleens for analysis.

    • Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of human immune cells (e.g., CD4+, CD8+ T cells) and expression of PD-L1.

    • Flow Cytometry: Analyze single-cell suspensions from tumors and spleens to quantify different human immune cell populations and assess their activation status.

    • Cytokine Analysis: Measure the levels of human cytokines (e.g., IFN-γ, TNF-α) in plasma or tumor lysates.

Data Presentation

All quantitative data from the study should be compiled into structured tables for clear comparison between treatment groups.

Efficacy Data
Treatment Group Mean Tumor Volume (mm³) at Day X Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control
This compound
Positive Control
Biomarker Analysis
Treatment Group Mean CD8+ T Cell Infiltration (cells/mm²) Mean Plasma IFN-γ (pg/mL)
Vehicle Control
This compound
Positive Control

Conclusion

While direct experimental data for this compound in PDX models is not yet available, its potent preclinical activity as an oral PD-L1 inhibitor makes it a strong candidate for evaluation in these highly relevant models. The provided hypothetical protocol offers a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in a setting that more closely mimics the human tumor microenvironment. Such studies will be crucial in further elucidating the therapeutic potential of this novel oral immunotherapy.

References

Troubleshooting & Optimization

Evixapodlin Technical Support Center: Troubleshooting Stability Issues in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing potential stability issues with Evixapodlin in solution. The following information is curated to assist researchers in designing and troubleshooting experiments, ensuring the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months) .[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: I observed precipitation in my this compound solution. What should I do?

A2: Precipitation can occur if the solubility limit of this compound is exceeded in a particular solvent or if the solution has been stored improperly. If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution.[1] It is also crucial to ensure that the solvent is of high purity and, if using DMSO, that it is fresh, as DMSO can absorb moisture which may reduce the solubility of the compound.

Q3: What solvents are recommended for preparing this compound solutions?

A3: this compound is soluble in DMSO.[1][2] For in vivo studies, co-solvent systems are often necessary. Commonly used formulations include combinations of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[1] It is important to prepare these formulations by adding and mixing each solvent sequentially.

Q4: How can I assess the stability of my this compound working solution under my experimental conditions?

A4: To assess the stability of your working solution, you can perform a time-course experiment where you analyze the concentration and purity of this compound at different time points under your specific experimental conditions (e.g., temperature, pH, light exposure). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection are commonly used for this purpose.[3][4]

Q5: Are there any known degradation pathways for this compound?

A5: Currently, there is no publicly available information detailing the specific degradation pathways of this compound. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, and photodecomposition. Forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) can help identify potential degradation products and pathways.[5][6][7]

Q6: Could degradation of this compound affect my experimental results?

A6: Yes, the degradation of this compound could significantly impact your results. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in reduced biological activity. Furthermore, degradation products could potentially have off-target effects or interfere with analytical measurements. Therefore, ensuring the stability of your this compound solution is critical for data integrity.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability-related issues with this compound solutions.

Observed Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution Exceeded solubility in the aqueous buffer.- Increase the percentage of co-solvent (e.g., DMSO, PEG300) in the final solution. - Use a different co-solvent system, such as one containing SBE-β-CD. - Perform a solubility test to determine the maximum achievable concentration in your specific buffer.
Loss of activity over time Degradation of this compound in the working solution.- Prepare fresh working solutions immediately before each experiment. - Store stock solutions appropriately at -80°C in aliquots. - Protect the solution from light and elevated temperatures during the experiment. - Conduct a stability study of this compound in your experimental media.
Inconsistent results between experiments Variability in solution preparation or stability.- Standardize the solution preparation protocol, ensuring consistent solvent quality and mixing procedures. - Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. - Aliquot and store the stock solution properly to avoid degradation.
Appearance of unknown peaks in analytical chromatography Formation of degradation products.- Perform forced degradation studies to intentionally generate and identify potential degradation products. - Use a stability-indicating HPLC method that can separate the parent compound from its degradants.[3][4][8][9] - Consider using mass spectrometry (LC-MS) to identify the unknown peaks.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock and In Vivo Formulation

This protocol provides a general guideline for preparing this compound solutions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), high purity

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Stock Solution Preparation (e.g., 10 mM):

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in an appropriate volume of fresh, high-purity DMSO to achieve the desired concentration.

  • If necessary, use gentle warming or sonication to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials and store at -80°C.

In Vivo Formulation (Example): This is an example formulation; optimization may be required for specific applications.

  • Start with the required volume of the this compound DMSO stock solution.

  • Sequentially add the following solvents, ensuring complete mixing after each addition:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final concentration of DMSO in the formulation should be kept low, typically below 10%, depending on the experimental model.

Protocol 2: General Workflow for a Forced Degradation Study

This protocol outlines a general approach to investigate the stability of this compound under stress conditions.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Solution acid Acidic (e.g., 0.1 M HCl) start->acid Expose to stress base Basic (e.g., 0.1 M NaOH) start->base Expose to stress oxidative Oxidative (e.g., 3% H2O2) start->oxidative Expose to stress thermal Thermal (e.g., 60°C) start->thermal Expose to stress photo Photolytic (UV/Vis light) start->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidative->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS for Identification hplc->lcms Identify degradants report Report Degradation Profile lcms->report

Caption: Workflow for a forced degradation study.

Signaling Pathways and Logical Relationships

While specific degradation products of this compound and their effects on signaling pathways are not yet characterized, it is known that this compound inhibits the PD-1/PD-L1 interaction.[1][2] This interaction is a critical immune checkpoint that suppresses T-cell activity. The potential impact of this compound degradation could be a reduction in this inhibitory activity, leading to compromised restoration of T-cell function.

The following diagram illustrates the intended mechanism of action of this compound and the potential consequence of its degradation.

Evixapodlin_MoA_and_Degradation cluster_pathway PD-1/PD-L1 Signaling Pathway cluster_intervention Therapeutic Intervention cluster_degradation Potential Impact of Degradation PDL1 PD-L1 (on Tumor Cell) PD1 PD-1 (on T-Cell) PDL1->PD1 Binding TCell_Inhibition T-Cell Inhibition PD1->TCell_Inhibition Leads to This compound Stable this compound Blockade Blockade of PD-1/PD-L1 Interaction This compound->Blockade Causes Degraded_this compound Degraded this compound This compound->Degraded_this compound Degradation (e.g., due to improper storage) TCell_Activation T-Cell Activation Blockade->TCell_Activation Restores Reduced_Blockade Reduced/No Blockade Degraded_this compound->Reduced_Blockade Results in Ineffective_Treatment Ineffective Treatment Reduced_Blockade->Ineffective_Treatment Leads to

Caption: this compound's mechanism and potential impact of degradation.

References

Technical Support Center: Overcoming Resistance to PD-L1 Inhibition in Cancer Cells with a Focus on Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As the clinical development of Evixapodlin, a small molecule PD-L1 inhibitor, was discontinued, specific data on resistance mechanisms are limited.[1] This guide provides troubleshooting strategies and answers to frequently asked questions based on established resistance mechanisms to anti-PD-1/PD-L1 antibody therapies, which are expected to be relevant for small molecule inhibitors targeting the same pathway.

This technical support center is designed for researchers, scientists, and drug development professionals investigating the efficacy of and potential resistance to small molecule PD-L1 inhibitors like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the major categories of resistance to PD-1/PD-L1 blockade?

Resistance to PD-1/PD-L1 blockade is broadly categorized into two types:

  • Primary (or innate) resistance: This occurs when a tumor does not respond to the therapy from the outset.[2][3][4] This can be due to a variety of factors inherent to the tumor or its microenvironment that prevent an effective anti-tumor immune response.[3][4]

  • Acquired (or secondary) resistance: This develops in tumors that initially respond to therapy but subsequently progress.[2][3] This often involves the evolution of tumor cells or changes in the tumor microenvironment that allow them to escape immune control.[3]

Q2: My cancer cell line shows low PD-L1 expression and is not responding to the PD-L1 inhibitor. What could be the reason?

Low or absent PD-L1 expression is a common cause of primary resistance.[5] PD-L1 expression is often induced by interferon-gamma (IFNγ) released by activated T cells.[6] A lack of pre-existing T-cell infiltration in the tumor microenvironment (a "cold" tumor) can lead to low PD-L1 levels. Additionally, defects in the IFNγ signaling pathway within the cancer cells, such as mutations in JAK1 or JAK2, can prevent PD-L1 upregulation even in the presence of IFNγ.[6][7]

Q3: My in vitro co-culture assay shows initial T-cell activation and tumor cell killing, but the effect diminishes over time. What could be happening?

This scenario may indicate the development of acquired resistance. Several factors could be at play:

  • T-cell exhaustion: Prolonged stimulation can lead to T-cell exhaustion, characterized by the upregulation of alternative inhibitory receptors like TIM-3 and LAG-3.[8][9]

  • Loss of antigen presentation: Tumor cells can lose the ability to present antigens to T cells by downregulating or mutating components of the antigen processing and presentation machinery, such as β2-microglobulin (B2M).[2][7]

  • Upregulation of other immunosuppressive pathways: The tumor microenvironment might adapt by increasing the number of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), or by secreting immunosuppressive cytokines.[2][9]

Q4: Can the gut microbiome influence the response to PD-L1 inhibitors?

Yes, emerging evidence suggests a strong link between the composition of the gut microbiome and the efficacy of immune checkpoint inhibitors.[9] A diverse and favorable gut microbiome can enhance systemic immune responses and promote anti-tumor immunity.[9] Dysbiosis, or an imbalance in the gut microbiota, has been associated with poor responses to PD-1/PD-L1 blockade.[9]

Troubleshooting Guides

Problem 1: No significant difference in tumor cell viability between treated and untreated groups in a co-culture with immune cells.
Possible Cause Suggested Troubleshooting Steps
Low PD-L1 expression on cancer cells - Confirm PD-L1 expression by flow cytometry or Western blot. - If low, consider pre-treating cancer cells with IFNγ to induce PD-L1 expression.
Immune cells are not activated or are exhausted - Verify the activation status of immune cells (e.g., CD69, CD25 expression). - Use fresh, healthy donor immune cells. - Check for the expression of exhaustion markers (e.g., TIM-3, LAG-3) on T cells.
Defective antigen presentation by cancer cells - Assess MHC class I expression on cancer cells. - Sequence key genes involved in antigen presentation, such as B2M.
Presence of immunosuppressive cells - If using complex co-cultures (e.g., with PBMCs), analyze the populations of Tregs and MDSCs.
Problem 2: Initial response to the PD-L1 inhibitor followed by tumor regrowth in a mouse model.
Possible Cause Suggested Troubleshooting Steps
Development of acquired resistance - Biopsy the relapsed tumor and analyze for changes in PD-L1 expression, MHC class I expression, and T-cell infiltration. - Perform genomic sequencing of the relapsed tumor to identify mutations in genes like B2M, JAK1, or JAK2.
Upregulation of alternative immune checkpoints - Analyze the expression of other checkpoint proteins (e.g., TIM-3, LAG-3, CTLA-4) on tumor-infiltrating lymphocytes from the relapsed tumor.
Changes in the tumor microenvironment - Characterize the immune cell infiltrate of the relapsed tumor, looking for an increase in Tregs or MDSCs.

Quantitative Data Summary

Due to the limited availability of public data on this compound, the following tables present representative data from studies on anti-PD-1/PD-L1 antibodies to illustrate expected experimental outcomes.

Table 1: Representative IC50 Values for a PD-L1 Inhibitor in Sensitive vs. Resistant Cell Lines

Cell LinePD-L1 ExpressionKey Genetic FeatureIC50 (nM)
MC38 (Parental)HighWild-type15
MC38-B2M-KOHighB2M knockout>1000
MC38-JAK1-KOLow (IFNγ-unresponsive)JAK1 knockout>1000

Data is hypothetical and for illustrative purposes, based on principles from published studies.[7]

Table 2: Changes in Immune Cell Populations in the Tumor Microenvironment Upon Acquired Resistance

Cell PopulationSensitive Tumors (% of CD45+ cells)Resistant Tumors (% of CD45+ cells)
CD8+ T cells2510
CD4+ Effector T cells155
Regulatory T cells (Tregs)520
Myeloid-Derived Suppressor Cells (MDSCs)1030

Data is hypothetical and for illustrative purposes, based on principles from published studies.[2][4]

Experimental Protocols

Protocol 1: In Vitro T-Cell Killing Assay
  • Cell Preparation:

    • Culture target cancer cells to 70-80% confluency.

    • Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation.

    • Enrich for T cells using a pan-T cell isolation kit.

  • Co-culture Setup:

    • Seed target cancer cells in a 96-well plate.

    • Optionally, pre-treat cancer cells with IFNγ (50 ng/mL) for 24-48 hours to upregulate PD-L1.

    • Add activated T cells to the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).

    • Add the small molecule PD-L1 inhibitor at various concentrations. Include a vehicle control.

  • Incubation:

    • Incubate the co-culture for 48-72 hours.

  • Assessment of Cell Viability:

    • Measure cancer cell viability using a suitable assay, such as a luminescence-based assay (e.g., CellTiter-Glo®) or by flow cytometry using viability dyes (e.g., 7-AAD, Propidium Iodide) and gating on the cancer cell population.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value of the inhibitor.

Protocol 2: Western Blot for PD-L1 and IFNγ Signaling Pathway Proteins
  • Cell Lysis:

    • Treat cancer cells with or without IFNγ (50 ng/mL) for 24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PD-L1, p-STAT1, STAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using image analysis software and normalize to the loading control.

Visualizations

PDL1_Signaling_Pathway cluster_T_Cell T Cell cluster_Cancer_Cell Cancer Cell TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT activates RAS_MEK_ERK RAS/MEK/ERK Pathway TCR->RAS_MEK_ERK activates MHC MHC TCR->MHC Antigen Presentation PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits PDL1 PD-L1 PD1->PDL1 Inhibitory Signal SHP2->PI3K_AKT inhibits SHP2->RAS_MEK_ERK inhibits T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K_AKT->T_Cell_Activation RAS_MEK_ERK->T_Cell_Activation This compound This compound (Small Molecule Inhibitor) This compound->PDL1 blocks interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of a small molecule inhibitor.

Resistance_Mechanisms cluster_Primary Primary Resistance cluster_Acquired Acquired Resistance Low_PDL1 Low/No PD-L1 Expression No_Response No Response Low_PDL1->No_Response IFN_defect IFNγ Signaling Defects (e.g., JAK1/2 mutation) IFN_defect->No_Response T_cell_exclusion T-Cell Exclusion ('Cold' Tumor) T_cell_exclusion->No_Response Antigen_loss Loss of Antigen Presentation (e.g., B2M mutation) Relapse Relapse Antigen_loss->Relapse Alt_checkpoints Upregulation of Alternative Checkpoints (TIM-3, LAG-3) Alt_checkpoints->Relapse T_exhaustion T-Cell Exhaustion T_exhaustion->Relapse Immunosuppressive_cells Increase in Tregs/MDSCs Immunosuppressive_cells->Relapse PDL1_Inhibitor PD-L1 Inhibitor Treatment PDL1_Inhibitor->No_Response Initial_Response Initial Response PDL1_Inhibitor->Initial_Response Initial_Response->Relapse

Caption: Overview of primary and acquired resistance mechanisms to PD-L1 blockade.

Troubleshooting_Workflow Start Experiment Shows No/Reduced Efficacy Check_PDL1 Check PD-L1 Expression on Cancer Cells Start->Check_PDL1 PDL1_Low PD-L1 Low/Absent Check_PDL1->PDL1_Low Induce_PDL1 Induce PD-L1 with IFNγ and repeat experiment PDL1_Low->Induce_PDL1 Yes PDL1_High PD-L1 High PDL1_Low->PDL1_High No Check_Tcells Assess T-Cell Activation and Exhaustion Markers PDL1_High->Check_Tcells Tcells_Exhausted T-Cells Exhausted/ Not Activated Check_Tcells->Tcells_Exhausted Use_Fresh_Tcells Use Fresh/Healthy Donor T-Cells Tcells_Exhausted->Use_Fresh_Tcells Yes Tcells_OK T-Cells Activated Tcells_Exhausted->Tcells_OK No Check_Antigen Check MHC-I Expression and B2M Status Tcells_OK->Check_Antigen Antigen_Defect MHC-I Low or B2M Mutated Check_Antigen->Antigen_Defect Consider_Alternative Resistance Likely Consider Alternative Therapeutic Strategy Antigen_Defect->Consider_Alternative Yes Antigen_Defect->Consider_Alternative No, Further Investigation Needed (e.g., TME)

Caption: A logical workflow for troubleshooting lack of efficacy in in vitro experiments.

References

Evixapodlin Animal Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Evixapodlin is a fictional investigational compound. This guide is based on established principles for managing toxicity in preclinical animal studies and is intended for research professionals. All procedures must be reviewed and approved by the institution's Animal Care and Use Committee (ACUC).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues researchers may encounter during in vivo studies with this compound.

Q1: What are the immediate steps if an animal is found moribund or dead unexpectedly?

A: The priority is to adhere to humane endpoint guidelines and collect maximal data.[1][2]

  • Humane Euthanasia: If the animal is moribund (unresponsive, labored breathing, inability to access food or water), it must be immediately euthanized according to your ACUC-approved protocol.[3][4]

  • Veterinarian Consult: Immediately notify the facility veterinarian and the study director.

  • Preserve Tissues: If the animal is found dead, refrigerate the carcass at 4°C immediately to minimize autolysis. Do not freeze.[5][6]

  • Perform Necropsy: Conduct a full necropsy as soon as possible.[7][8] Tissues that degrade quickly, such as the GI tract, should be collected first.[5]

  • Collect Samples: Collect a comprehensive set of tissues, including target organs, injection site, and any tissues with gross abnormalities.[7] Collect duplicate samples: one set in 10% neutral buffered formalin for histopathology and one set fresh-frozen on dry ice or at -80°C for potential toxicokinetic or biomarker analysis.[6][7]

  • Document Everything: Record all clinical signs leading up to the event, the time of death/euthanasia, and all necropsy findings.

Q2: How should significant body weight loss (>15%) be managed?

A: Body weight loss is a critical indicator of systemic toxicity.[3]

  • Confirm Measurement: Re-weigh the animal to confirm the loss. Ensure the scale is calibrated.

  • Increase Monitoring: Increase the frequency of monitoring to at least twice daily, including weekends and holidays.[1]

  • Assess Clinical Signs: Perform a full clinical assessment using a scoring system (see Table 1). Check for signs of dehydration, lethargy, or pain.[3][4]

  • Dose Modification: Based on the severity of weight loss and other clinical signs, consider a dose reduction, a temporary dosing holiday, or cessation of dosing for that animal, as outlined in your protocol's humane endpoint criteria (see Table 2).[9]

  • Supportive Care: Provide supportive care as directed by the veterinarian, which may include supplemental hydration (e.g., subcutaneous fluids) or providing palatable, high-calorie food on the cage floor.

  • Humane Endpoint: If weight loss exceeds 20% or is accompanied by severe clinical signs, the animal may have reached a humane endpoint and should be euthanized.[3]

Q3: What actions should be taken in response to severe injection site reactions?

A: Injection site reactions (ISRs) can indicate issues with the formulation, injection technique, or local toxicity of this compound.[10][11][12]

  • Characterize the Reaction: Document the size (measure with calipers), appearance (redness, swelling, ulceration), and any associated pain or distress.[10][13]

  • Review Procedures: Check the formulation for precipitation. Review the injection technique, needle size, and injection volume to ensure they are appropriate for the species and route of administration.[14]

  • Consult Veterinarian: A veterinarian can assess the need for analgesics or topical treatments.

  • Dose/Formulation Adjustment: For subsequent doses, consider rotating injection sites, decreasing the drug concentration (while maintaining the dose by increasing volume, if feasible), or evaluating an alternative vehicle if formulation irritation is suspected.

  • Sample Collection: At necropsy, the injection site must be collected for histopathological evaluation to determine the nature and severity of the reaction (e.g., inflammation, necrosis, fibrosis).[11]

Q4: My animals are showing signs of neurotoxicity (e.g., tremors, ataxia, circling). What is the protocol?

A: Neurotoxicity is a serious adverse event that requires immediate action.

  • Ensure Safety: Move the affected animal to a single-housed cage with easily accessible food and water on the cage floor to prevent injury and drowning.

  • Record and Score: Use a functional observational battery (FOB) or similar scoring system to quantitatively document the signs (e.g., severity of tremors, gait abnormalities). Video recording can be invaluable for review.

  • Dose Adjustment: Immediately cease dosing for the affected animal and consult the study director. The dose group may need to be adjusted or terminated.

  • Humane Endpoint: Severe, uncontrolled seizures or the inability to remain upright are typically considered humane endpoints.[9]

  • Terminal Collection: At necropsy, ensure the brain and spinal cord are collected. Fix the brain by immersion in formalin or via perfusion for optimal preservation for neuropathology assessment.[5]

Q5: The latest blood analysis shows elevated liver enzymes (ALT/AST). How should I proceed?

A: Elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of potential drug-induced liver injury (DILI).[15][16]

  • Verify Results: Review the data for potential hemolysis or other pre-analytical errors that could falsely elevate enzyme levels.

  • Correlate with Other Data: Check for other signs of liver toxicity, such as changes in alkaline phosphatase (ALP), bilirubin, or albumin.[17] Correlate these findings with clinical observations and body weight data.

  • Consider Dose-Dependence: Analyze if the enzyme elevations are dose-dependent across the study groups.

  • Plan for Pathology: These findings are a strong justification for prioritizing liver tissue analysis. At necropsy, record liver weight and carefully examine the organ for any gross changes. Ensure proper fixation and sectioning for a thorough histopathological review.[7]

  • Mechanism of Action: Liver toxicity may be linked to specific signaling pathways, such as the activation of stress kinases like JNK, which can lead to mitochondrial dysfunction and cell death.[15][[“]][19][20] Further mechanistic studies may be warranted.

Data Presentation: Toxicity Assessment Tables

Table 1: Clinical Observation Scoring System (Example for Rodents) This table provides a standardized method for assessing animal well-being. A cumulative score is calculated daily, and scores exceeding a predefined threshold (e.g., ≥ 4) should trigger a veterinary consultation and potential dose modification.

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Appearance Fur is smooth, cleanRuffled fur in small patchesRuffled, unkempt furPiloerection, soiled fur
Activity Level Bright, alert, activeActive, but less so than normalLethargic, reluctant to moveUnresponsive, immobile
Posture Normal postureMildly hunched at restHunched posture, back archedSeverely hunched, head down
Respiration Normal rate and effortSlightly increased rateLabored breathing, abdominal effortGasping, open-mouth breathing
Dehydration Normal skin turgorSkin tenting <1 secSkin tenting 1-2 secSkin tenting >2 sec

Table 2: Dose Adjustment Guidelines Based on Toxicity Grade This table provides a framework for making decisions about dose levels based on observed toxicity.[21][22]

Toxicity GradeBody Weight Loss (from baseline)Clinical Score (from Table 1)Recommended Action
Grade 1 5-10%1-2Continue dosing, increase monitoring to twice daily.
Grade 2 10-15%3-4Reduce dose by 50% OR hold dose for 2-3 days. Initiate supportive care.
Grade 3 15-20%> 4Cease dosing for the animal. Consult veterinarian for humane euthanasia.
Grade 4 > 20%N/AAnimal has reached humane endpoint. Euthanize immediately.

Table 3: Key Hematology and Clinical Chemistry Panels for Toxicity Monitoring Regular monitoring of these blood parameters can provide early warning of organ-specific toxicity.[16][23][24][25]

PanelParameterAbbreviationPotential Toxicological Significance
Hematology Red Blood Cell CountRBCDecrease may indicate anemia due to bone marrow suppression or hemolysis.
White Blood Cell CountWBCChanges can indicate inflammation (leukocytosis) or immunosuppression (leukopenia).
PlateletsPLTDecrease (thrombocytopenia) can indicate bone marrow suppression and risk of bleeding.
Liver Panel Alanine AminotransferaseALTA specific marker for hepatocellular injury.
Aspartate AminotransferaseASTA marker for hepatocellular injury (also found in muscle).
Alkaline PhosphataseALPElevation may indicate cholestasis (bile flow obstruction).
Total BilirubinTBILElevation can indicate liver dysfunction or hemolysis.
Kidney Panel Blood Urea NitrogenBUNElevation (azotemia) can indicate reduced kidney function.
CreatinineCREAA key marker for assessing kidney filtration function.

Experimental Protocols

Protocol 1: Daily Clinical Observation and Scoring

  • Preparation: Review the scoring criteria in Table 1 before beginning observations.

  • Undisturbed Observation: First, observe the animals in their home cage without disturbance. Note their spontaneous activity, posture, and social interactions.[13]

  • Handling: Carefully remove each animal from its cage and place it on a clean surface.

  • Physical Examination:

    • Assess body condition and posture.

    • Examine fur for ruffling or soiling (piloerection).

    • Check for signs of dehydration by gently pinching the skin over the back (skin turgor test).[3]

    • Observe respiration rate and effort.

    • Check the injection site for any abnormalities.

  • Scoring: Assign a score for each parameter in Table 1.

  • Recording: Record all scores and any other qualitative observations on the animal's individual record sheet. Report any score of 2 or higher to the study director immediately.

Protocol 2: Rodent Blood Collection (Submandibular Vein)

  • Restraint: Firmly restrain the animal using an appropriate technique to expose one side of the jaw.

  • Site Identification: Locate the small, hairless depression just behind the mandible. This is the target area for puncture.

  • Puncture: Use a sterile, appropriately sized lancet (e.g., 4-5 mm) to make a single, quick puncture in the target area.

  • Collection: Collect the freely dripping blood into a suitable micro-collection tube (e.g., EDTA tube for hematology, serum separator tube for chemistry).

  • Hemostasis: After collecting the required volume (typically 100-200 µL), apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops completely.

  • Monitoring: Return the animal to its cage and monitor for several minutes to ensure bleeding has not resumed.

  • Processing: Process the blood samples according to the requirements for hematology and clinical chemistry analysis.

Protocol 3: Standard Necropsy and Tissue Collection

  • Euthanasia: Euthanize the animal using an ACUC-approved method (e.g., CO2 asphyxiation followed by a secondary physical method).

  • External Examination: Weigh the animal and perform a thorough external examination, noting any abnormalities.

  • Tissue Exposure: Place the animal in dorsal recumbency. Use sterile instruments to open the abdominal and thoracic cavities.[8]

  • Gross Examination: Examine all organs in situ for any visible abnormalities (e.g., changes in size, color, texture).

  • Organ Collection: Collect organs in a consistent order to minimize cross-contamination.[6][7] A typical order is:

    • Lymph nodes, spleen, thymus (immune organs)

    • Heart, lungs

    • Liver, gallbladder (if present)

    • Kidneys, adrenal glands

    • Stomach, intestines, pancreas

    • Reproductive organs

    • Brain

  • Fixation and Freezing:

    • Place tissues for histopathology into containers with at least a 10:1 volume ratio of 10% neutral buffered formalin to tissue.[5][6] Ensure hollow organs like the stomach are opened or flushed.

    • Place tissues for other analyses into labeled cryovials and flash-freeze immediately in liquid nitrogen or on dry ice, then store at -80°C.

  • Labeling: Ensure all containers are clearly and accurately labeled with the study number, animal ID, tissue type, and date.

Visualizations: Workflows and Pathways

ToxicityMonitoringWorkflow Dose Animal Dosing (Day 0) DailyObs Daily Clinical Observation & Scoring Dose->DailyObs WeeklyMeas Weekly Body Weight & Food Consumption DailyObs->WeeklyMeas Endpoint Humane/Experimental Endpoint Reached DailyObs->Endpoint WeeklyMeas->DailyObs BloodColl Interim Blood Collection (e.g., Day 14) WeeklyMeas->BloodColl Analysis Hematology & Clinical Chemistry Analysis BloodColl->Analysis Analysis->Endpoint Necropsy Terminal Necropsy & Tissue Collection Endpoint->Necropsy Histo Histopathology Analysis Necropsy->Histo

Caption: General experimental workflow for in-study toxicity monitoring.

DoseAdjustmentDecisionTree start Observe Clinical Signs & Body Weight Daily check_toxicity Toxicity Grade > 1? (See Table 2) start->check_toxicity continue_dose Continue Dosing Maintain Monitoring check_toxicity->continue_dose No check_grade3 Toxicity Grade > 2? check_toxicity->check_grade3 Yes reduce_dose Reduce Dose or Initiate Dosing Holiday check_grade3->reduce_dose No (Grade 2) euthanize Cease Dosing Proceed to Humane Endpoint check_grade3->euthanize Yes (Grade 3/4)

Caption: Decision tree for dose modification based on observed toxicity grade.

EvixapodlinToxicityPathway cluster_cell Hepatocyte This compound This compound ProSurvival Pro-Survival Signaling (e.g., Nrf2) This compound->ProSurvival StressKinase Stress Kinase Activation (JNK) This compound->StressKinase ProSurvival->StressKinase Mito Mitochondrial Stress & Dysfunction StressKinase->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.

References

Evixapodlin Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the bioavailability of Evixapodlin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly GS-4224) is an orally bioavailable, small molecule inhibitor of the programmed cell death-1 ligand 1 (PD-L1).[1][2][3][4] Its mechanism of action involves binding to PD-L1, which induces its dimerization and prevents its interaction with the PD-1 receptor on T-cells.[1][2][4] This blockade of the PD-1/PD-L1 pathway reverses T-cell inactivation, thereby enhancing the body's anti-tumor immune response.[3][5]

Q2: What are the known physicochemical properties of this compound?

While comprehensive public data is limited, some key properties of this compound have been reported. A summary of this information is provided in the table below. The limited aqueous solubility of many small molecule inhibitors can be a primary factor affecting their oral bioavailability.

Q3: What are the potential reasons for poor bioavailability of an oral drug like this compound?

Poor oral bioavailability of a drug candidate can be attributed to several factors, broadly categorized as physicochemical and biological. For a compound like this compound, likely challenges include:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[6]

  • Low Permeability: The drug may not efficiently pass through the intestinal epithelial cell layer to reach the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or intestinal wall before it reaches systemic circulation.

  • Efflux Transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

Troubleshooting Guide

This guide provides a structured approach to identifying and overcoming potential bioavailability challenges with this compound in your experiments.

Issue 1: Low drug concentration in plasma after oral administration.

Potential Cause Troubleshooting Steps
Poor Dissolution 1. Characterize Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract. 2. Formulation Enhancement: Explore formulation strategies to improve solubility and dissolution rate. Refer to the "Bioavailability Enhancement Strategies" section below for detailed protocols.
Low Permeability 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound. 2. Identify Efflux: In the Caco-2 assay, include a P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate for efflux transporters.[7]
High First-Pass Metabolism 1. In Vitro Metabolic Stability: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways involved.

Issue 2: High variability in plasma concentrations between subjects.

Potential Cause Troubleshooting Steps
Food Effects 1. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in animal models under both fasted and fed conditions to assess the impact of food on absorption. 2. Lipid-Based Formulations: Consider developing a lipid-based formulation, as these can sometimes mitigate food effects.
Inconsistent Formulation Performance 1. Formulation Characterization: Thoroughly characterize the physical and chemical stability of your formulation. 2. Optimize Formulation: Refine the formulation to ensure consistent drug release and performance.

Quantitative Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight691.6 g/mol [1][4]
FormulaC₃₄H₃₆Cl₂N₈O₄[8]
Calculated logP2.2[3]
FormSolid[8]

Table 2: Solubility of this compound in Various Solvents

Solvent/SystemSolubilitySource
DMSO≥ 40 mg/mL[8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.61 mM)[9]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.61 mM)[9]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.61 mM)[9]

Bioavailability Enhancement Strategies & Experimental Protocols

Based on the likely properties of this compound, the following formulation strategies can be explored to enhance its oral bioavailability.

Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[10][11][12] This can improve dissolution by reducing particle size to a molecular level and improving wettability.[10]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Materials: this compound, a water-soluble polymer (e.g., PVP K30, HPMC, or Soluplus®), a common solvent (e.g., methanol, ethanol, or a mixture).

  • Procedure:

    • Dissolve both this compound and the carrier polymer in the chosen solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug to polymer weight ratio).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C).

    • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Collect the dried solid dispersion and pulverize it to a fine powder.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the dispersion.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form and facilitating its absorption via the lymphatic pathway.[13][14][15]

Experimental Protocol: Formulation of a SEDDS

  • Materials: this compound, an oil (e.g., Capryol™ 90, Labrafil® M 1944 CS), a surfactant (e.g., Kolliphor® EL, Tween® 80), and a cosurfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select suitable excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and cosurfactant.

    • Prepare the SEDDS formulation by mixing the selected components and dissolving this compound in the mixture with gentle heating and stirring.

  • Characterization:

    • Self-Emulsification Assessment: Add the SEDDS formulation to water under gentle agitation and observe the formation of a nanoemulsion.

    • Droplet Size Analysis: Measure the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

    • In Vitro Drug Release: Perform drug release studies using a dialysis method.

Nanoparticle Formulations

Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability.[16][17][18]

Experimental Protocol: Preparation of this compound Nanoparticles by Antisolvent Precipitation

  • Materials: this compound, a solvent in which it is soluble (e.g., DMSO), an antisolvent in which it is poorly soluble (e.g., water), and a stabilizer (e.g., Pluronic® F127, HPMC).

  • Procedure:

    • Dissolve this compound in the solvent to prepare the drug solution.

    • Dissolve the stabilizer in the antisolvent.

    • Inject the drug solution into the antisolvent solution under high-speed homogenization or sonication.

    • The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

    • The nanoparticles can be collected by centrifugation and washed, or used as a nanosuspension.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the particle size distribution and surface charge using a Zetasizer.

    • Morphology: Visualize the nanoparticle morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Dissolution Rate: Compare the dissolution rate of the nanoparticles to the unprocessed drug.

Visualizations

PD1_PDL1_Pathway PD-1/PD-L1 Signaling Pathway and this compound's Mechanism of Action cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 MHC MHC Tumor_Cell->MHC PD1 PD-1 PDL1->PD1 Inhibitory Signal Tumor_Antigen Tumor Antigen MHC->Tumor_Antigen T_Cell T-Cell T_Cell->PD1 TCR TCR T_Cell->TCR T_Cell_Inactivation T-Cell Inactivation/ Exhaustion PD1->T_Cell_Inactivation Leads to TCR->MHC Antigen Recognition This compound This compound This compound->PDL1 Binds and Dimerizes T_Cell_Activation T-Cell Activation/ Tumor Cell Killing This compound->T_Cell_Activation Restores

Caption: PD-1/PD-L1 pathway and this compound's action.

Bioavailability_Workflow Experimental Workflow for Improving Bioavailability Start Start: Poor Bioavailability Observed Physicochemical_Characterization Physicochemical Characterization (Solubility, logP, pKa) Start->Physicochemical_Characterization In_Vitro_Permeability In Vitro Permeability Assay (e.g., Caco-2) Start->In_Vitro_Permeability Problem_Identification Identify Limiting Factor(s) Physicochemical_Characterization->Problem_Identification In_Vitro_Permeability->Problem_Identification Solubility_Issue Solubility-Limited Problem_Identification->Solubility_Issue Poor Solubility Permeability_Issue Permeability-Limited Problem_Identification->Permeability_Issue Poor Permeability Formulation_Strategy Select Formulation Strategy Solubility_Issue->Formulation_Strategy Permeability_Issue->Formulation_Strategy Solid_Dispersion Solid Dispersion Formulation_Strategy->Solid_Dispersion LBDDS Lipid-Based System (SEDDS) Formulation_Strategy->LBDDS Nanoparticles Nanoparticle Formulation Formulation_Strategy->Nanoparticles Formulation_Development Formulation Development & Characterization Solid_Dispersion->Formulation_Development LBDDS->Formulation_Development Nanoparticles->Formulation_Development In_Vivo_PK In Vivo Pharmacokinetic Study (Animal Model) Formulation_Development->In_Vivo_PK Evaluation Evaluate Improvement In_Vivo_PK->Evaluation Success Bioavailability Improved Evaluation->Success Yes Revise Revise Formulation Evaluation->Revise No Revise->Formulation_Strategy

Caption: Workflow for improving drug bioavailability.

SEDDS_Mechanism Mechanism of Bioavailability Enhancement by SEDDS cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption SEDDS_Capsule SEDDS Formulation (Drug in Oil/Surfactant) GI_Fluid GI Fluids SEDDS_Capsule->GI_Fluid Emulsification Spontaneous Emulsification GI_Fluid->Emulsification Nanoemulsion Drug-loaded Nanoemulsion Droplets Emulsification->Nanoemulsion Intestinal_Wall Intestinal Wall Nanoemulsion->Intestinal_Wall Increased Surface Area for Absorption Lymphatic_Uptake Lymphatic Uptake Intestinal_Wall->Lymphatic_Uptake Portal_Vein Portal Vein Intestinal_Wall->Portal_Vein Systemic_Circulation Systemic Circulation Lymphatic_Uptake->Systemic_Circulation Bypass_Metabolism Bypasses First-Pass Metabolism Lymphatic_Uptake->Bypass_Metabolism Portal_Vein->Systemic_Circulation

Caption: Bioavailability enhancement by SEDDS.

References

Evixapodlin Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for conducting experiments with Evixapodlin (also known as GS-4224), an orally bioavailable small-molecule inhibitor of the PD-1/PD-L1 interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2][3][4][5] By binding to PD-L1, this compound causes its dimerization and subsequent internalization, which blocks the inhibitory signal sent to T cells.[1] This restores the ability of T cells to recognize and attack cancer cells. Unlike monoclonal antibodies, its small molecule nature may offer advantages such as oral bioavailability and better tumor penetration.

Q2: In which cancer types or cell lines is this compound expected to be most effective?

The efficacy of this compound is highly dependent on the expression level of PD-L1 on the surface of cancer cells.[1] Therefore, it is expected to be most potent in tumors and cell lines with high PD-L1 expression.[1] Its activity is context-dependent and is best assessed in co-culture systems that include immune cells (e.g., T cells) to simulate the tumor microenvironment.

Q3: What is the biochemical potency of this compound?

In biochemical assays measuring the inhibition of the PD-1/PD-L1 protein-protein interaction, this compound demonstrates high potency with a reported IC50 of 0.213 nM .[2][3][4][5]

Cell Line Sensitivity to this compound

The sensitivity of cancer cell lines to this compound is critically dependent on the presence of a functional immune component, typically T cells, and the level of PD-L1 expression on the cancer cells. Therefore, traditional IC50 values from single-cell culture viability assays are not the most relevant measure of its activity. The data below is presented as either EC50 for target occupancy or potency in a co-culture system that reflects the drug's mechanism of action.

Cell LineCancer TypeMetricValue (nM)Conditions
A549Lung AdenocarcinomaEC50 (Target Occupancy)11 ± 3High PD-L1 expression (IFN-γ stimulated)
A549Lung AdenocarcinomaEC50 (Target Occupancy)92 ± 30Low PD-L1 expression (unstimulated)
MDA-MB-231Breast CarcinomaPotency (Tumor Cell Killing)12 ± 153D spheroid co-culture with CD8+ T cells

Note: The potency in the MDA-MB-231 co-culture model represents the concentration required to enhance T-cell-mediated tumor cell killing.

Experimental Protocols

Detailed Methodology for Assessing this compound Sensitivity in a T-Cell Co-Culture Model

This protocol is based on the methodology used to evaluate the in vitro anti-tumor activity of this compound.[1]

Objective: To determine the potency of this compound in enhancing T-cell-mediated lysis of cancer cells.

Materials:

  • Target cancer cell line (e.g., MDA-MB-231) engineered to express GFP.

  • Human CD8+ T cells from a healthy donor.

  • This compound (GS-4224).

  • Anti-PD-L1 antibody (e.g., atezolizumab) as a positive control.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Live-cell imaging system (e.g., IncuCyte).

Procedure:

  • Cell Culture: Culture the target cancer cell line and expand the human CD8+ T cells according to standard protocols.

  • Spheroid Formation: Seed the GFP-expressing cancer cells in a 96-well plate to allow for the formation of 3D tumor spheroids.

  • Treatment Preparation: Prepare serial dilutions of this compound and the anti-PD-L1 antibody control.

  • Co-culture Setup:

    • Once spheroids have formed, add the prepared dilutions of this compound or the control antibody to the wells.

    • Add the CD8+ T cells to the wells at an appropriate effector-to-target ratio (e.g., 10:1).

  • Live-Cell Imaging: Place the plate in a live-cell imaging system and monitor the reduction in GFP signal over time (typically 5-6 days), which corresponds to tumor cell lysis.

  • Data Analysis:

    • Normalize the tumor lysis data to a vehicle control (0% lysis) and a high concentration of the anti-PD-L1 antibody (100% lysis).

    • Calculate the potency of this compound by fitting the dose-response curve.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent PD-L1 expression on target cells.

  • Troubleshooting Step: Ensure consistent cell culture conditions. Consider stimulating cells with IFN-γ to induce and stabilize high PD-L1 expression. Verify PD-L1 levels by flow cytometry before each experiment.

  • Possible Cause: Donor-to-donor variability in T cell activity.

  • Troubleshooting Step: Use T cells from multiple donors to confirm results. When possible, use T cells from the same donor for a set of comparative experiments.

Issue 2: Lower than expected potency of this compound.

  • Possible Cause: Low PD-L1 expression on the target cell line.

  • Troubleshooting Step: Confirm PD-L1 expression levels using flow cytometry or western blotting. Select a cell line known to have high PD-L1 expression or stimulate your current cell line with IFN-γ.

  • Possible Cause: Suboptimal effector-to-target ratio in the co-culture assay.

  • Troubleshooting Step: Titrate the effector-to-target ratio to find the optimal window for observing T-cell-mediated killing.

Issue 3: No significant difference in tumor cell lysis between this compound-treated and control wells.

  • Possible Cause: The cancer cell line may have intrinsic resistance to T-cell-mediated killing.

  • Troubleshooting Step: Ensure the cancer cell line expresses the appropriate MHC molecules for the T cell donor. Check for the expression of other immune checkpoint molecules that might be contributing to immune evasion.

  • Possible Cause: T cells are exhausted or not fully activated.

  • Troubleshooting Step: Assess the activation status of the T cells (e.g., by measuring CD69 or CD25 expression). Ensure proper handling and stimulation of T cells prior to the assay.

Signaling Pathways and Experimental Workflows

Evixapodlin_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition of T Cell Function PD1->Inhibition TCR TCR Activation Restored T Cell Function TCR->Activation This compound This compound This compound->PDL1 Binds and Dimerizes

Caption: Mechanism of action of this compound in blocking the PD-1/PD-L1 pathway.

Experimental_Workflow A 1. Culture GFP-labeled Cancer Cells & T Cells B 2. Form 3D Tumor Spheroids in 96-well plate A->B C 3. Treat with this compound & Controls B->C D 4. Add T Cells to initiate Co-culture C->D E 5. Live-Cell Imaging (5-6 days) D->E F 6. Quantify GFP signal reduction (Tumor Lysis) E->F G 7. Analyze Dose-Response & Determine Potency F->G

Caption: Experimental workflow for assessing this compound potency.

References

Evixapodlin treatment duration and scheduling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for the experimental use of Evixapodlin (GS-4224), a small molecule inhibitor of the PD-1/PD-L1 interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that inhibits the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2] Unlike monoclonal antibodies, this compound induces the dimerization of PD-L1 on the cell surface, which sterically hinders its binding to PD-1. This blockade disrupts the inhibitory signaling that tumor cells use to evade the immune system, thereby restoring T-cell activity against cancer cells.

Q2: What is the recommended treatment duration and scheduling for this compound in preclinical and clinical studies?

A2: Treatment duration and scheduling for this compound are context-dependent. In a Phase 1 clinical trial (NCT04049617) for advanced solid tumors, this compound was administered orally once daily in 21-day cycles.[3] Treatment was continued until disease progression, unacceptable toxicity, or other discontinuation criteria were met. In preclinical mouse models, a common schedule involves daily intraperitoneal injections for a defined period, such as 6 days.[4][5]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[6] Stock solutions are typically prepared in DMSO. For in-solvent storage, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4][6][7]

Q4: What is the solubility of this compound?

A4: this compound is soluble in DMSO at concentrations of approximately 50 mg/mL (~72.30 mM).[5] For in vivo studies, it can be formulated in vehicles such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, or 10% DMSO + 90% Corn Oil.[5][8]

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or low activity in in vitro cell-based assays.

  • Potential Cause 1: Suboptimal Cell Health. Cell-based assays are highly sensitive to cell health and passage number.

    • Solution: Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma). Regularly authenticate cell lines.

  • Potential Cause 2: Incorrect Assay Timing. The timing of treatment and analysis can significantly impact results.

    • Solution: Optimize the incubation time for this compound treatment and the timing of the assay readout. For PD-L1 blockade assays, an incubation of 6-24 hours is a common starting point.[9]

  • Potential Cause 3: Low PD-L1 Expression. The potency of this compound is dependent on the density of PD-L1 on the cell surface.

    • Solution: Use cell lines with confirmed high PD-L1 expression. If necessary, stimulate cells with interferon-gamma (IFN-γ) to upregulate PD-L1 expression prior to the experiment.

  • Potential Cause 4: Compound Instability. Improper storage or handling can lead to degradation of the compound.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4][7]

Troubleshooting_In_Vitro start Inconsistent/Low Activity check_cells Verify Cell Health & PD-L1 Expression start->check_cells check_compound Confirm Compound Integrity start->check_compound check_protocol Review Assay Protocol start->check_protocol sub_cells1 Mycoplasma Test & Cell Authentication check_cells->sub_cells1 Contamination? sub_cells2 Use Low Passage Number check_cells->sub_cells2 High Passage? sub_cells3 Confirm PD-L1 Expression (FACS/IHC) check_cells->sub_cells3 Low Expression? sub_compound1 Prepare Fresh Dilutions check_compound->sub_compound1 Degradation? sub_compound2 Check Storage Conditions check_compound->sub_compound2 Improper Storage? sub_protocol1 Optimize Incubation Time check_protocol->sub_protocol1 Timing Issue? sub_protocol2 Validate Reagents check_protocol->sub_protocol2 Reagent Problem? solution Re-run Experiment sub_cells1->solution sub_cells2->solution sub_cells3->solution sub_compound1->solution sub_compound2->solution sub_protocol1->solution sub_protocol2->solution

Caption: this compound blocks the PD-1/PD-L1 interaction.

References

Validation & Comparative

Evixapodlin (GS-4224): A Comparative Analysis of a Novel Oral PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evixapodlin (GS-4224) is an investigational, orally bioavailable small molecule inhibitor of the programmed death-ligand 1 (PD-L1). This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by available preclinical and clinical data. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of its mechanism and performance.

Comparative Performance of PD-L1 Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Preclinical Efficacy of this compound vs. Atezolizumab
Parameter This compound (25 mg/kg)
Tumor Growth Inhibition49% to 55%[1]
Target Occupancy on Tumor Cells>90% for at least 24 hours[1]
Table 2: Phase 1 Clinical Trial (NCT04049617) of this compound in Advanced Solid Tumors
Parameter Result
Number of Participants 18[1]
Dose Cohorts 400 mg, 700 mg, 1000 mg, and 1500 mg once daily (QD)[1][2]
Primary Objective Characterize safety and tolerability[2][3]
Safety Acceptable safety profile; no dose-limiting toxicities observed up to 1500 mg QD[1]
Efficacy No objective responses observed[1]
Trial Status Terminated (Sponsor's decision for business reasons)[2][3]
Table 3: Comparison of Small Molecule PD-L1 Inhibitors (Preclinical Data)
Compound Reported Activity
This compound (GS-4224) Potent, selective, and orally bioavailable inhibitor of PD-L1.[1] Binds to and causes dimerization of PD-L1, blocking its interaction with PD-1.[1][4]
INCB086550 A clinical-stage inhibitor that also operates via a dimerization mechanism and shows increased potency with higher PD-L1 expression.[1]
MAX-10181 A small-molecule PD-L1 inhibitor currently in clinical trials.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are outlined below.

PD-L1 Target Occupancy Assay (Flow Cytometry)

Objective: To determine the extent to which this compound binds to its target, PD-L1, on the surface of tumor cells or peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Preparation: Single-cell suspensions are prepared from tumor biopsies or whole blood.

  • Staining: Cells are stained with a fluorescently labeled antibody that recognizes a different epitope of PD-L1 than the one this compound binds to. This allows for the detection of PD-L1 that is not occupied by the drug.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the amount of unbound PD-L1.

  • Calculation: Target occupancy is calculated by comparing the fluorescence signal from treated cells to that of untreated control cells. A reduction in signal in the treated cells indicates target engagement by this compound.[1][6][7][8]

T-Cell Activation Assays

Objective: To assess the functional consequence of PD-L1 blockade by this compound, which is the enhancement of T-cell activation.

Methodology:

  • Co-culture System: T-cells are co-cultured with tumor cells that express PD-L1.

  • Treatment: The co-cultures are treated with varying concentrations of this compound or a control substance.

  • Activation Markers: After a period of incubation, T-cells are analyzed for the expression of activation markers such as Ki67, or for the production of effector cytokines like interferon-gamma (IFN-γ) and granzyme B.

  • Analysis: The levels of activation markers and cytokines are measured using techniques like flow cytometry or enzyme-linked immunosorbent assay (ELISA). An increase in these markers indicates that this compound is effectively blocking the PD-1/PD-L1 inhibitory pathway and restoring T-cell function.[1]

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunodeficient mice are implanted with human tumor cells that express human PD-L1 (as this compound does not bind to murine PD-L1).

  • Treatment: Once tumors are established, mice are treated with this compound (e.g., via oral gavage) or a vehicle control. A comparator arm, such as an anti-PD-L1 antibody (e.g., atezolizumab), is often included.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Assessment: The tumor growth in the this compound-treated group is compared to the control and comparator groups to determine the percentage of tumor growth inhibition.[1]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of PD-L1 and a typical experimental workflow for evaluating PD-L1 inhibitors.

PDL1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K activates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits SHP2->PI3K inhibits TCell_Inhibition T-Cell Inhibition SHP2->TCell_Inhibition TCell_Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K->TCell_Activation promotes MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding This compound This compound (GS-4224) This compound->PDL1 Blocks Interaction Experimental_Workflow Preclinical Evaluation Workflow for PD-L1 Inhibitors cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo cluster_analysis Data Analysis Binding_Assay Binding Affinity Assay (e.g., SPR, HTRF) Cell_Based_Assay Cell-Based PD-L1 Blockade Assay Binding_Assay->Cell_Based_Assay TCell_Activation_Assay T-Cell Activation Assay (Co-culture) Cell_Based_Assay->TCell_Activation_Assay Animal_Model Humanized Mouse Model (PD-L1 expressing tumors) TCell_Activation_Assay->Animal_Model Treatment Dosing with this compound vs. Control/Comparator Animal_Model->Treatment Tumor_Monitoring Tumor Volume Measurement Treatment->Tumor_Monitoring PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Treatment->PK_PD Safety Toxicity Assessment Treatment->Safety Efficacy Tumor Growth Inhibition (%) Tumor_Monitoring->Efficacy Biomarkers Target Occupancy, Cytokine Levels PK_PD->Biomarkers

References

Evixapodlin vs. Checkpoint Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the novel oral PD-L1 inhibitor, Evixapodlin, against established immune checkpoint inhibitor antibodies for the treatment of advanced solid tumors.

This guide provides a comprehensive comparison of the efficacy, mechanism of action, and experimental protocols of the investigational oral small molecule this compound (GS-4224) and approved antibody-based checkpoint inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of these distinct therapeutic modalities.

Executive Summary

This compound is a first-in-class, orally bioavailable small molecule that inhibits the programmed death-ligand 1 (PD-L1). Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction, this compound induces the dimerization of PD-L1 on the cell surface, thereby preventing its interaction with the PD-1 receptor on T-cells. Preclinical studies have demonstrated its potential to inhibit tumor growth to a similar extent as the established anti-PD-L1 antibody, atezolizumab. However, a Phase 1 clinical trial in patients with advanced solid tumors, while demonstrating a favorable safety profile, did not show any objective responses. In contrast, approved checkpoint inhibitor antibodies have demonstrated objective responses in early-phase trials in similar patient populations. This guide will delve into the available data to provide a detailed comparison.

Mechanism of Action

This compound: A Novel Dimerization Approach

This compound represents a distinct mechanism for inhibiting the PD-1/PD-L1 pathway. As a symmetrical tetra-aryl small molecule, it binds to PD-L1 and induces its dimerization. This dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells, thus releasing the "brake" on the anti-tumor immune response.

cluster_this compound This compound Mechanism of Action This compound This compound PD-L1_monomer1 PD-L1 This compound->PD-L1_monomer1 binds PD-L1_monomer2 PD-L1 This compound->PD-L1_monomer2 binds PD-L1_dimer PD-L1 Dimer (Inactive) PD-L1_monomer1->PD-L1_dimer induces dimerization Tumor_Cell Tumor Cell PD-L1_monomer2->PD-L1_dimer induces dimerization PD-1 PD-1 Receptor (on T-cell) PD-L1_dimer->PD-1 Interaction Blocked T-cell_activation T-cell Activation PD-L1_dimer->T-cell_activation results in T-cell_inhibition T-cell Inhibition PD-1->T-cell_inhibition leads to

This compound induces PD-L1 dimerization, blocking PD-1 interaction.
Checkpoint Inhibitor Antibodies: Direct Blockade

Standard checkpoint inhibitor antibodies, such as pembrolizumab (anti-PD-1), nivolumab (anti-PD-1), and atezolizumab (anti-PD-L1), function by directly binding to either PD-1 or PD-L1, physically obstructing their interaction. This blockade also leads to the activation of T-cells and an anti-tumor immune response.

cluster_checkpoint_inhibitor Checkpoint Inhibitor (Antibody) Mechanism of Action Antibody Anti-PD-1 or Anti-PD-L1 Antibody PD-1 PD-1 Receptor (on T-cell) Antibody->PD-1 binds & blocks PD-L1 PD-L1 (on Tumor Cell) PD-L1->PD-1 Interaction Blocked T-cell_activation T-cell Activation PD-L1->T-cell_activation results in T-cell_inhibition T-cell Inhibition PD-1->T-cell_inhibition leads to

Antibodies directly block the PD-1/PD-L1 interaction.

Preclinical Efficacy

This compound

In a preclinical study, this compound demonstrated significant anti-tumor activity in a mouse model with human PD-L1-expressing MC38 colon adenocarcinoma cells. The oral administration of this compound resulted in tumor growth inhibition comparable to the anti-PD-L1 antibody atezolizumab.[1]

CompoundDoseRouteTumor Growth Inhibition (TGI)
This compound25 mg/kgOral49-55%
Atezolizumab10 mg/kgIntraperitoneal~55%

Clinical Efficacy

This compound

A Phase 1b/2 dose-escalation and expansion study (NCT04049617) evaluated the safety, tolerability, pharmacokinetics, and efficacy of this compound in 18 patients with advanced solid tumors who were refractory to or intolerant of standard therapies. While the drug was found to be well-tolerated at doses up to 1500 mg once daily, no objective responses according to RECIST 1.1 criteria were observed. The study was discontinued for business reasons.[1][2]

Checkpoint Inhibitors

In contrast to this compound, early-phase clinical trials of currently approved checkpoint inhibitors demonstrated objective responses in patients with advanced solid tumors. The patient populations in these initial trials were also heavily pretreated and included a variety of tumor types.

CompoundTrialPatient PopulationObjective Response Rate (ORR)
PembrolizumabKEYNOTE-001Advanced solid tumors1 complete response (melanoma), 1 complete response (Merkel cell carcinoma), 3 partial responses (melanoma) in the initial dose-escalation cohort.[3]
NivolumabCA209-003Advanced solid tumors (NSCLC cohort)17.1% in previously treated advanced NSCLC.[4]
AtezolizumabPCD4989gAdvanced solid tumorsShowed clinical activity in various tumor types, including a 5.9% ORR in a cohort of patients with relapsed/refractory small-cell lung cancer.

Experimental Protocols

This compound Preclinical In Vivo Study

cluster_preclinical_workflow This compound Preclinical Efficacy Workflow Cell_Implantation Subcutaneous implantation of human PD-L1-expressing MC38 tumor cells into mice Tumor_Growth Allow tumors to establish and reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, this compound, Atezolizumab) Tumor_Growth->Randomization Treatment Administer treatment (Oral gavage for this compound, Intraperitoneal injection for Atezolizumab) Randomization->Treatment Monitoring Monitor tumor volume and animal well-being Treatment->Monitoring Endpoint Endpoint: Tumor growth inhibition compared to vehicle control Monitoring->Endpoint

Workflow for assessing preclinical efficacy of this compound.

Methodology:

  • Animal Model: C57BL/6 mice.

  • Tumor Cell Line: MC38 colon adenocarcinoma cells engineered to express human PD-L1.

  • Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.

  • Treatment Groups:

    • Vehicle control (oral gavage)

    • This compound (25 mg/kg, oral gavage, daily)

    • Atezolizumab (10 mg/kg, intraperitoneal injection, twice weekly)

  • Efficacy Endpoint: Tumor growth inhibition (TGI) calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

This compound Phase 1 Clinical Trial (NCT04049617)

cluster_clinical_trial_workflow This compound Phase 1 Trial (NCT04049617) Workflow Patient_Screening Patient Screening: Advanced solid tumors, refractory to standard therapy Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Dose Escalation Cohorts: 3+3 design (400mg, 700mg, 1000mg, 1500mg QD) Enrollment->Dose_Escalation Treatment Oral administration of this compound Dose_Escalation->Treatment Safety_Monitoring Safety and Tolerability Assessment (Primary Endpoint) Treatment->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (RECIST 1.1) (Secondary Endpoint) Treatment->Efficacy_Assessment

References

Unlocking T-Cell Potential: A Comparative Guide to Evixapodlin and Other PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Evixapodlin (GS-4224), a novel small molecule inhibitor of the programmed death-ligand 1 (PD-L1), with other therapeutic alternatives. This analysis is supported by experimental data on their effects on T-cell function, offering a comprehensive resource for evaluating their potential in immuno-oncology.

This compound is an orally bioavailable small molecule that inhibits the interaction between programmed cell death protein 1 (PD-1) and its ligand, PD-L1. This interaction is a critical immune checkpoint that cancer cells often exploit to evade immune destruction. By blocking this pathway, this compound aims to restore the anti-tumor activity of T-cells. This guide will delve into the mechanism of action of this compound and compare its performance against established monoclonal antibodies and other small molecule inhibitors targeting the same pathway.

Mechanism of Action: Disrupting the PD-1/PD-L1 Axis

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and a suppressed anti-tumor immune response. This compound functions by binding directly to PD-L1, inducing its dimerization and subsequent internalization. This prevents PD-L1 from engaging with PD-1, thereby releasing the "brake" on T-cell activity. The restored T-cell function manifests as enhanced proliferation, increased production of effector cytokines such as interferon-gamma (IFN-γ) and granzyme B, and ultimately, more effective tumor cell killing.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro performance of this compound in comparison to other small molecule PD-L1 inhibitors and monoclonal antibodies. The data highlights their potency in blocking the PD-1/PD-L1 interaction and their functional impact on T-cell activity.

Table 1: Potency in Blocking PD-1/PD-L1 Interaction

CompoundTypeAssayIC50 (nM)Citation
This compound (GS-4224) Small MoleculeHTRF0.213[1]
BMS-1166 Small MoleculeTR-FRET7[2]
INCB086550 Small MoleculeHTRF5.3[2]
Atezolizumab Monoclonal AntibodyHTRF~0.2[2]
Durvalumab Monoclonal AntibodyHTRFN/A

Table 2: T-Cell Activation and Function

CompoundAssayCell TypeReadoutResultCitation
This compound (GS-4224) Co-cultureHuman CD8+ T-cells & CHB patient cellsIFN-γ & Granzyme B productionEnhanced production, comparable to Durvalumab[1]
Phase 1 Clinical TrialPatient PBMCsKi67 expression in CD4+ T-cellsUpregulation observed[3]
BMS-1166 Co-cultureJurkat/PD-1 & PC9/PD-L1 cellsNFAT reporter activityIncreased luciferase activity[4]
INCB086550 Co-cultureHuman T-cells & CHO/PD-L1 cellsIFN-γ secretionEC50 of 9.8 nM, similar maximal induction to Atezolizumab[3]
Atezolizumab Co-cultureHuman T-cells & TNBC cellsT-cell mediated cytotoxicityPotentiated cytotoxicity of PD-L1+ cells[5]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

  • Reagents: Recombinant human PD-1-His and PD-L1-Fc proteins, anti-His-d2 and anti-Fc-Tb conjugated antibodies.

  • Procedure:

    • Add test compounds at various concentrations to a 384-well plate.

    • Add a pre-mixed solution of PD-1-His and anti-His-d2.

    • Add a pre-mixed solution of PD-L1-Fc and anti-Fc-Tb.

    • Incubate the plate at room temperature.

    • Read the fluorescence at 620 nm and 665 nm using an HTRF-compatible reader.

  • Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The IC50 value is determined by plotting the HTRF ratio against the compound concentration.

T-Cell Activation Assay (Flow Cytometry)

This protocol assesses the expression of T-cell activation markers, such as Ki67.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or patients.

  • Stimulation and Treatment:

    • Culture PBMCs in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies or a specific antigen).

    • Add this compound or other test compounds at desired concentrations.

    • Incubate for a specified period (e.g., 72 hours).

  • Staining:

    • Harvest the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8).

    • Fix and permeabilize the cells.

    • Stain with an antibody against the intracellular marker Ki67.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the lymphocyte population, followed by T-cell subsets (CD4+ and CD8+).

    • Determine the percentage of Ki67-positive cells within each T-cell population.

Cytokine Release Assay

This method quantifies the production of effector cytokines by T-cells.

  • Co-culture Setup:

    • Plate target cells (e.g., tumor cells expressing PD-L1) in a 96-well plate.

    • Isolate and add T-cells to the wells at a specific effector-to-target ratio.

    • Add the test compounds.

    • Incubate the co-culture for 24-72 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatant using an ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

PD1_Signaling_Pathway cluster_Tcell T-Cell cluster_Tumor Tumor Cell PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits TCR TCR PI3K PI3K TCR->PI3K activates ZAP70 ZAP70 TCR->ZAP70 activates SHP2->PI3K dephosphorylates SHP2->ZAP70 dephosphorylates AKT Akt PI3K->AKT activates Effector T-Cell Effector Functions (Proliferation, Cytokine Release) AKT->Effector PLCg1 PLCγ1 ZAP70->PLCg1 activates PLCg1->Effector PDL1 PD-L1 PDL1->PD1 binds & inhibits This compound This compound This compound->PDL1 binds & dimerizes Antibody Monoclonal Antibody Antibody->PDL1 binds & blocks T_Cell_Assay_Workflow cluster_readouts Functional Readouts start Isolate PBMCs from Blood Sample stimulate T-Cell Stimulation (e.g., anti-CD3/CD28) start->stimulate treat Treatment with This compound or Alternatives stimulate->treat incubate Incubation (24-72 hours) treat->incubate proliferation Proliferation Assay (Ki67/CFSE via Flow Cytometry) incubate->proliferation cytokines Cytokine Release Assay (ELISA/Luminex) incubate->cytokines cytotoxicity Cytotoxicity Assay (% Tumor Cell Lysis) incubate->cytotoxicity analysis Data Analysis and Comparison proliferation->analysis cytokines->analysis cytotoxicity->analysis

References

The Dawn of Oral Immunotherapy: A Head-to-Head Comparison of PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of cancer immunotherapy is on the cusp of a paradigm shift with the emergence of orally administered small molecule inhibitors targeting the programmed death-ligand 1 (PD-L1). These novel agents promise not only greater patient convenience but also potentially advantageous pharmacological profiles compared to their monoclonal antibody counterparts. For researchers and drug developers, a clear understanding of the comparative efficacy, mechanism of action, and safety of these emerging therapies is paramount. This guide provides a detailed head-to-head comparison of key oral PD-L1 inhibitors in development, supported by available preclinical and clinical data.

The programmed death-1 (PD-1)/PD-L1 axis is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Blocking this pathway has revolutionized cancer treatment. While intravenous monoclonal antibodies targeting PD-1 or PD-L1 have been highly successful, the development of oral small molecule inhibitors offers several potential advantages, including improved tissue penetration, shorter half-life for better management of immune-related adverse events, and the convenience of oral dosing.[1][2]

This guide focuses on a selection of promising oral PD-L1 inhibitors that have entered clinical development, including compounds from Incyte, Abbisko Therapeutics, Gilead Sciences, Betta Pharmaceuticals, ChemoCentryx (an Amgen company), and Curis.

Mechanism of Action: Beyond Simple Blockade

A fascinating aspect of many oral PD-L1 inhibitors is their distinct mechanism of action compared to monoclonal antibodies. While antibodies typically function by sterically hindering the PD-1/PD-L1 interaction, several small molecules have been shown to induce the dimerization and subsequent internalization of the PD-L1 protein on the tumor cell surface.[2][3][4][5] This not only prevents PD-L1 from engaging with PD-1 on T cells but also removes the immunosuppressive ligand from the cell surface.

dot

PDL1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell cluster_apc Antigen Presenting Cell cluster_inhibitors Therapeutic Intervention PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal PD-L1 Dimerization & Internalization PD-L1 Dimerization & Internalization PD-L1->PD-L1 Dimerization & Internalization MHC MHC TCR TCR MHC->TCR Signal 1: Activation Tumor Antigen Tumor Antigen Tumor Antigen->MHC Presentation T Cell Inhibition T Cell Inhibition PD-1->T Cell Inhibition T Cell Activation T Cell Activation TCR->T Cell Activation CD28 CD28 CD28->T Cell Activation B7 B7 B7->CD28 Signal 2: Co-stimulation Oral PD-L1 Inhibitor Oral PD-L1 Inhibitor Oral PD-L1 Inhibitor->PD-L1 Binds and Induces PD-L1 Dimerization & Internalization->PD-L1 Blocks Interaction with PD-1 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Binding_Assay Binding Affinity Assay (e.g., HTRF, SPR) Cell_Based_Assay Cell-Based Reporter Assay (e.g., NFAT activation) Binding_Assay->Cell_Based_Assay Confirms Target Engagement Internalization_Assay PD-L1 Internalization Assay (Flow Cytometry) Cell_Based_Assay->Internalization_Assay Investigates Mechanism T_Cell_Activation_Assay T Cell Activation Assay (e.g., IFN-γ release) Internalization_Assay->T_Cell_Activation_Assay Assesses Functional Outcome Syngeneic_Mouse_Model Syngeneic Mouse Models (e.g., MC38-hPD-L1) T_Cell_Activation_Assay->Syngeneic_Mouse_Model Preclinical Efficacy Pharmacokinetics Pharmacokinetics (PK) and Pharmacodynamics (PD) Syngeneic_Mouse_Model->Pharmacokinetics Tumor_Growth_Inhibition Tumor Growth Inhibition Pharmacokinetics->Tumor_Growth_Inhibition Phase1_Trial Phase 1 Clinical Trial (Safety, Tolerability, MTD) Tumor_Growth_Inhibition->Phase1_Trial Informs Clinical Development Phase2_Trial Phase 2 Clinical Trial (Efficacy, ORR) Phase1_Trial->Phase2_Trial

References

Evixapodlin: A Comparative Analysis of a Novel Oral PD-L1 Inhibitor Against Established Immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the preclinical and clinical profile of Evixapodlin (GS-4224) in comparison to the approved anti-PD-L1 monoclonal antibodies, Atezolizumab and Durvalumab.

This guide provides a comprehensive comparison of the investigational oral PD-L1 inhibitor, this compound, with the established intravenous immunotherapies, Atezolizumab and Durvalumab. The comparison focuses on their mechanism of action, preclinical efficacy, and clinical trial data, particularly long-term efficacy outcomes. Due to the early termination of this compound's clinical development, this guide contrasts its limited clinical data against the extensive long-term survival data of its comparators.

Mechanism of Action: Targeting the PD-1/PD-L1 Pathway

This compound, Atezolizumab, and Durvalumab all function by disrupting the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1). This interaction is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. By blocking this pathway, these agents aim to restore the anti-tumor activity of T-cells.

A key differentiator for this compound is its nature as a small molecule administered orally, which offers potential advantages in terms of patient convenience and dosing flexibility compared to the intravenously administered monoclonal antibodies, Atezolizumab and Durvalumab.[1][2]

PD-1_PD-L1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibitors Therapeutic Intervention Tumor_Cell Tumor Cell PD-L1 PD-L1 Tumor_Cell->PD-L1 MHC MHC Tumor_Cell->MHC PD-1 PD-1 PD-L1->PD-1 Binding & Inhibition TCR TCR MHC->TCR Antigen Presentation T-Cell T-Cell T-Cell->PD-1 T-Cell->TCR T-Cell_Inhibition T-Cell Inhibition (Immune Evasion) PD-1->T-Cell_Inhibition Inhibitory Signal T-Cell_Activation T-Cell Activation (Tumor Cell Killing) TCR->T-Cell_Activation Activation Signal This compound This compound (Oral) This compound->PD-L1 Inhibits Binding Atezolizumab_Durvalumab Atezolizumab / Durvalumab (IV) Atezolizumab_Durvalumab->PD-L1 Inhibits Binding

Diagram 1: PD-1/PD-L1 Signaling Pathway and Points of Intervention.

Preclinical Efficacy: A Promising Start for this compound

In preclinical studies, this compound demonstrated potent and selective inhibition of the PD-1/PD-L1 interaction.[1][2] In vitro assays showed that it could enhance T-cell mediated killing of tumor cells, with a potency comparable to Atezolizumab in some models.[3] In vivo studies using a human PD-L1-expressing mouse tumor model also showed that this compound could suppress tumor growth.[1]

ParameterThis compound (GS-4224)AtezolizumabDurvalumab
Modality Small Molecule (Oral)Monoclonal Antibody (IV)Monoclonal Antibody (IV)
Target PD-L1PD-L1PD-L1
In Vitro Potency (Tumor Cell Killing) Comparable to Atezolizumab in specific assays[3]EstablishedEstablished
In Vivo Efficacy (Mouse Model) Tumor growth suppression[1]EstablishedEstablished

Table 1: Comparative Preclinical Profile

Long-Term Clinical Efficacy: A Stark Contrast

The clinical development of this compound was halted during its Phase 1/2 trial for advanced solid tumors due to a sponsor decision for business reasons.[4] In the 18 patients who received the drug, no objective responses were observed.[3] This lack of clinical efficacy data for this compound stands in stark contrast to the extensive long-term survival benefits demonstrated by Atezolizumab and Durvalumab in multiple large-scale Phase 3 trials.

Atezolizumab: Long-Term Survival in NSCLC and SCLC

Atezolizumab has shown significant and durable improvements in overall survival (OS) in both non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC).

  • OAK Study (NSCLC): In patients with previously treated NSCLC, Atezolizumab demonstrated a median OS of 13.8 months compared to 9.6 months with docetaxel.[5]

  • IMpower133 Study (SCLC): In the first-line treatment of extensive-stage SCLC, the addition of Atezolizumab to chemotherapy resulted in a median OS of 12.3 months versus 10.3 months for chemotherapy alone.[6] At a median follow-up of 22.9 months, the 18-month survival rate was 34.0% with Atezolizumab versus 21.0% with placebo.[7]

Durvalumab: Establishing a Standard of Care in SCLC

Durvalumab, in combination with chemotherapy, has also demonstrated a significant survival advantage in the first-line treatment of extensive-stage SCLC.

  • CASPIAN Study (SCLC): The addition of Durvalumab to chemotherapy resulted in a median OS of 13.0 months compared to 10.3 months with chemotherapy alone.[8] Updated results with a median follow-up of over two years showed a sustained OS benefit.[9] The 18-month survival rate was 34% with Durvalumab versus 25% with chemotherapy alone.[8]

Study (Indication)Treatment ArmControl ArmMedian Overall Survival (mOS)18-Month Survival RateHazard Ratio (OS)
OAK (NSCLC) [5]AtezolizumabDocetaxel13.8 monthsNot Reported0.73
IMpower133 (SCLC) [6][7]Atezolizumab + ChemoPlacebo + Chemo12.3 months34.0%0.76
CASPIAN (SCLC) [8][9]Durvalumab + ChemoChemo13.0 months34%0.73

Table 2: Long-Term Efficacy of Atezolizumab and Durvalumab in Pivotal Trials

Experimental Protocols

This compound (GS-4224) Preclinical Studies
  • In Vitro Tumor Cell Killing Assay: Human peripheral blood mononuclear cells were co-cultured with a human cancer cell line expressing PD-L1. The ability of this compound to enhance T-cell mediated lysis of the cancer cells was measured, typically by assessing the release of cytotoxic granules or by flow cytometry-based killing assays.[3]

  • In Vivo Tumor Model: A human PD-L1 expressing mouse tumor model (e.g., MC38 colorectal cancer cells) was used. Mice bearing established tumors were treated with oral this compound, and tumor growth was monitored over time and compared to vehicle-treated control animals.[1]

Pivotal Clinical Trial Protocols

The OAK, IMpower133, and CASPIAN trials were large, randomized, multicenter studies with generally similar designs for evaluating immune checkpoint inhibitors.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced/Metastatic Cancer, ECOG PS 0-1) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm Experimental Arm (e.g., Atezolizumab/Durvalumab + Chemo) Randomization->Treatment_Arm Control_Arm Control Arm (e.g., Placebo + Chemo or Chemo alone) Randomization->Control_Arm Treatment_Cycles Treatment Cycles (e.g., every 3 weeks) Treatment_Arm->Treatment_Cycles Control_Arm->Treatment_Cycles Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1 every 6-9 weeks) Treatment_Cycles->Tumor_Assessment Follow_up Follow-up for Survival Tumor_Assessment->Follow_up Endpoints Primary Endpoints: - Overall Survival (OS) - Progression-Free Survival (PFS) Secondary Endpoints: - Objective Response Rate (ORR) - Duration of Response (DoR) Follow_up->Endpoints

Diagram 2: Generalized Experimental Workflow for Pivotal Immunotherapy Clinical Trials.
  • OAK (NCT02008227): This Phase 3, open-label, randomized study compared the efficacy and safety of Atezolizumab with docetaxel in patients with locally advanced or metastatic NSCLC who had failed platinum-containing chemotherapy.[10][11][12] Patients were randomized 1:1 to receive either Atezolizumab 1200 mg intravenously every 3 weeks or docetaxel 75 mg/m² intravenously every 3 weeks.[5] The primary endpoint was overall survival.[12]

  • IMpower133 (NCT02763579): This Phase 1/3, randomized, double-blind, placebo-controlled study evaluated Atezolizumab in combination with carboplatin and etoposide for the first-line treatment of extensive-stage SCLC.[13][14][15] Patients were randomized 1:1 to receive four 21-day cycles of carboplatin and etoposide with either Atezolizumab or placebo, followed by maintenance with Atezolizumab or placebo.[6] The co-primary endpoints were overall survival and progression-free survival.[14]

  • CASPIAN (NCT03043872): This Phase 3, open-label, randomized study assessed Durvalumab with or without tremelimumab in combination with etoposide and either cisplatin or carboplatin in treatment-naïve patients with extensive-stage SCLC.[16][17][18] Patients were randomized 1:1:1 to receive Durvalumab plus chemotherapy, Durvalumab plus tremelimumab plus chemotherapy, or chemotherapy alone.[8] The primary endpoint was overall survival.[17]

Conclusion

This compound emerged as a promising oral PD-L1 inhibitor based on its preclinical profile. However, its clinical development was prematurely terminated, leaving a significant gap in our understanding of its long-term efficacy and safety in patients. In contrast, the monoclonal antibodies Atezolizumab and Durvalumab have robust, long-term clinical data from large Phase 3 trials that have established them as standard-of-care treatments in various solid tumors, including NSCLC and SCLC. While the oral administration of this compound represents a potential advantage, the lack of proven clinical benefit currently positions it as an investigational agent with an uncertain future, whereas Atezolizumab and Durvalumab are validated, life-extending therapies for a broad range of cancer patients. Future development of oral PD-1/PD-L1 inhibitors will need to demonstrate not only a convenient route of administration but also clinical efficacy and safety comparable or superior to the established intravenous agents.

References

A Meta-Analysis of Evixapodlin: An Oral PD-L1 Inhibitor in the Landscape of Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the available clinical and preclinical data for Evixapodlin (GS-4224), a novel, orally bioavailable small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). The performance of this compound is compared with other PD-L1 inhibitors, including the small molecules INCB086550 and MAX-10181, and the established monoclonal antibodies Atezolizumab and Durvalumab. This analysis is intended to offer a comprehensive overview to researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

This compound is a potent and selective inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway exploited by cancer cells to evade immune surveillance.[1][2][3] Preclinical studies have demonstrated its ability to induce tumor growth inhibition comparable to the established anti-PD-L1 antibody, Atezolizumab. A Phase 1 clinical trial (NCT04049617) in patients with advanced solid tumors established its safety, tolerability, and on-target biomarker activity.[4] However, the trial was terminated for business reasons, limiting the availability of mature clinical efficacy data.[4] This guide summarizes the available data for this compound and provides a comparative perspective against other PD-L1 inhibitors with more extensive clinical validation.

Data Presentation: A Comparative Overview

Preclinical Efficacy: Tumor Growth Inhibition

Preclinical models provide the foundational evidence for the anti-tumor activity of PD-L1 inhibitors. The following table summarizes the available data on tumor growth inhibition (TGI) for this compound and its comparators.

CompoundModelDosingTumor Growth Inhibition (TGI)ComparatorTGI of ComparatorSource
This compound (GS-4224) Human PD-L1 expressing MC38 mouse colorectal tumor model25 mg/kgComparable to AtezolizumabAtezolizumabNot specified[4]
MAX-10181 Human PD-L1 knock-in MC38 modelNot specifiedSimilar to DurvalumabDurvalumabNot specified

Note: Direct quantitative comparison of TGI across different studies should be approached with caution due to variations in experimental models and methodologies.

Clinical Data: Safety and Efficacy of PD-L1 Inhibitors

The following tables summarize the available clinical data for this compound and its comparators. Due to the early termination of the this compound Phase 1 trial, the available data is primarily focused on safety and pharmacodynamics. In contrast, more extensive efficacy data is available for the other agents.

Table 1: this compound (GS-4224) Phase 1 Study (NCT04049617) - Safety and Tolerability

Dose LevelNumber of PatientsMost Common Treatment-Related Adverse EventsGrade ≥3 Treatment-Related Adverse Events
400-1500 mg once daily18Well-toleratedNot specified in detail

Source: [4]

Table 2: INCB086550 Phase 1/2 Study - Efficacy in Advanced Solid Tumors

Efficacy EndpointValue
Objective Response Rate (ORR)11.8%
Disease Control Rate (DCR)19.1%

Source: [5]

Table 3: Atezolizumab and Durvalumab - Efficacy in Extensive-Stage Small-Cell Lung Cancer (Real-world data)

TreatmentMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)
Atezolizumab + Chemo5.6 months10.0 months80.0%
Durvalumab + Chemo5.4 months17.1 months85.0%

Source: [6][7]

Table 4: Atezolizumab and Durvalumab - Safety in Extensive-Stage Small-Cell Lung Cancer (Real-world data)

TreatmentIncidence of Immune-Related Adverse Events
Atezolizumab + ChemoStatistically similar to Durvalumab + Chemo
Durvalumab + ChemoStatistically similar to Atezolizumab + Chemo

Source: [6][7]

Experimental Protocols

This compound (GS-4224) Phase 1 Clinical Trial (NCT04049617)
  • Study Design: An open-label, multicenter, sequential dose-escalation study in patients with advanced solid tumors.[4]

  • Patient Population: Patients with advanced solid tumors who were refractory to or intolerant of standard therapies.

  • Intervention: this compound administered orally at doses ranging from 400 mg to 1500 mg once daily.[4]

  • Primary Objectives: To evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[8]

  • Biomarker Assessments: Included target occupancy on peripheral blood mononuclear cells, immunophenotyping by flow cytometry, and plasma cytokine measurements.[4]

Preclinical Tumor Growth Inhibition Study (this compound)
  • Model: Human PD-L1 expressing MC38 mouse colorectal tumor model.[4]

  • Methodology: The specific details of the experimental protocol, including the number of animals per group and the precise methodology for tumor volume measurement, are not fully detailed in the available public literature.

Mandatory Visualization

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the mechanism of action of PD-L1 inhibitors like this compound. By blocking the interaction between PD-L1 on tumor cells and PD-1 on T-cells, these inhibitors prevent the suppression of the T-cell's anti-tumor response.

PDL1_pathway cluster_tcell T-Cell cluster_inhibitor PD-L1 Inhibitor Tumor_Cell PD-L1 T_Cell PD-1 Tumor_Cell->T_Cell Interaction Inhibition T-Cell Inhibition T_Cell->Inhibition Suppresses TCR TCR Activation T-Cell Activation (Tumor Cell Killing) TCR->Activation This compound This compound This compound->Tumor_Cell Blocks

Caption: PD-1/PD-L1 signaling pathway and the mechanism of this compound.

Experimental Workflow: Phase 1 Clinical Trial

The diagram below outlines the general workflow of a Phase 1 dose-escalation clinical trial, similar to the one conducted for this compound.

phase1_workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Cohort1 Cohort 1 (Dose Level 1) Patient_Screening->Cohort1 Safety_Eval1 Safety Evaluation Cohort1->Safety_Eval1 Dose_Escalation Dose Escalation? Safety_Eval1->Dose_Escalation Cohort2 Cohort 2 (Dose Level 2) Dose_Escalation->Cohort2 Yes MTD_RP2D Determine MTD/RP2D Dose_Escalation->MTD_RP2D No (MTD reached) Safety_Eval2 Safety Evaluation Cohort2->Safety_Eval2 Safety_Eval2->Dose_Escalation End Trial Conclusion MTD_RP2D->End

Caption: General workflow of a Phase 1 dose-escalation clinical trial.

References

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Reactant of Route 1
Reactant of Route 1
Evixapodlin
Reactant of Route 2
Reactant of Route 2
Evixapodlin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.